Purine, 6-amino-2-dimethylamino-
Description
The exact mass of the compound Purine, 6-amino-2-dimethylamino- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15744. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Purine, 6-amino-2-dimethylamino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Purine, 6-amino-2-dimethylamino- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-N,2-N-dimethyl-7H-purine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6/c1-13(2)7-11-5(8)4-6(12-7)10-3-9-4/h3H,1-2H3,(H3,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIYNNVNJUDTED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C2C(=N1)N=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40969420 | |
| Record name | N~2~,N~2~-Dimethyl-3H-purine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40969420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5434-23-1 | |
| Record name | NSC15744 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~2~,N~2~-Dimethyl-3H-purine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40969420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-AMINO-2-(DIMETHYLAMINO)PURINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Comprehensive Technical Guide: Purine, 6-amino-2-dimethylamino- (2-Dimethylaminoadenine)
[1]
Executive Summary
Purine, 6-amino-2-dimethylamino- (CAS: 5434-23-1) is a trisubstituted purine derivative characterized by an exocyclic dimethylamino group at the C2 position and a primary amino group at the C6 position.[1] Structurally, it is a dialkylated analog of 2,6-diaminopurine (2-aminoadenine). Unlike canonical nucleobases, the bulky, electron-donating dimethylamino group at C2 significantly alters the molecule’s electronic distribution, basicity, and hydrogen-bonding capacity.
This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of Casein Kinase 1 (CK1) inhibitors and Adenosine Receptor (A2A) antagonists. Furthermore, its unique physicochemical properties—specifically a highly elevated pKa (~6.9) relative to adenine—enable the formation of supramolecular structures with extraordinary thermal stability, making it a valuable tool in nucleic acid engineering.
Chemical Constitution & Properties[1][2][3][4][5][6]
Nomenclature and Identification[1]
-
IUPAC Name : N2,N2-Dimethyl-9H-purine-2,6-diamine
-
Common Names : 2-Dimethylaminoadenine; 2-Dimethylamino-6-aminopurine.
-
CAS Registry Number : 5434-23-1[2]
-
Molecular Formula : C7H10N6
-
Molecular Weight : 178.19 g/mol
Structural Analysis
The molecule retains the aromatic purine core (imidazo[4,5-d]pyrimidine). The C6 position hosts a standard amino group (-NH2), while the C2 position is substituted with a dimethylamino group [-N(CH3)2].[1]
-
Steric Factors : The dimethyl group at C2 creates steric bulk in the minor groove side of the purine ring (sugar edge). This prevents the formation of the standard "Watson-Crick-like" triple hydrogen bond seen with 2,6-diaminopurine and Thymine, as the C2-donor proton is replaced by methyl groups.
-
Electronic Effects : Both the C6-amino and C2-dimethylamino groups are strong electron donors. This significantly increases the electron density of the purine ring system, particularly affecting the N1 and N7 nitrogens.
Physicochemical Profile
| Property | Value / Characteristic | Mechanistic Insight |
| pKa (N1) | ~6.9 | Significantly more basic than Adenine (pKa ~4.[1]1) and 2,6-Diaminopurine (pKa ~5.1). The electron-donating induction from the C2-NMe2 group stabilizes the protonated N1 cation. |
| Solubility | Low in H2O; Soluble in DMF, DMSO, dilute acid. | The planar aromatic system drives stacking/aggregation in water. Protonation (acidic pH) drastically improves solubility. |
| UV Absorption | Bathochromic shift observed relative to adenine due to extended conjugation and auxochromic effects of the dimethylamino group.[1] | |
| Thermal Stability | High (mp > 250°C) | Strong intermolecular stacking interactions. |
Synthesis & Manufacturing
The synthesis of 2-dimethylaminoadenine typically proceeds via nucleophilic aromatic substitution (
Synthetic Route: Displacement from 2-Chloroadenine
The most robust laboratory-scale synthesis utilizes 2-chloroadenine (2-chloro-6-aminopurine) as the starting material. The C2-chlorine is less reactive than a C6-chlorine but can be displaced by strong nucleophiles like dimethylamine under elevated temperature and pressure.
Reaction Scheme (DOT Visualization)
The following diagram illustrates the conversion of 2,6-dichloropurine to the final product, highlighting the regioselectivity where C6 is substituted first, followed by C2.
[3]
Detailed Experimental Protocol
Objective : Synthesis of 2-dimethylaminoadenine from 2-chloroadenine.
Reagents :
-
2-Chloroadenine (CAS: 1839-18-5)
-
Dimethylamine (40% aqueous solution or ethanolic solution)
-
Ethanol (absolute)
Procedure :
-
Charging : In a high-pressure steel autoclave or a heavy-walled glass sealed tube, suspend 1.0 equivalent of 2-chloroadenine in 10-15 volumes of 40% aqueous dimethylamine.
-
Reaction : Seal the vessel and heat to 120–130°C for 12–18 hours. The elevated temperature is critical to overcome the activation energy barrier for the C2-displacement, which is deactivated by the electron-donating C6-amino group.
-
Work-up : Cool the reaction mixture to room temperature. Vent the vessel carefully to release excess dimethylamine.
-
Isolation : Concentrate the solution under reduced pressure to remove water and excess amine. The product typically precipitates as the volume decreases.
-
Purification : Recrystallize the crude solid from water or water/ethanol mixture. Alternatively, dissolve in dilute HCl, filter, and neutralize with NaOH to reprecipitate the free base.
-
Yield : Typical yields range from 70% to 85%.
Validation :
-
1H NMR (DMSO-d6) : Look for a singlet corresponding to the dimethyl group (~3.0-3.2 ppm, 6H) and the disappearance of the C2-Cl signal effects.[1]
-
Mass Spec : [M+H]+ = 179.1.
Biological & Pharmacological Significance
Kinase Inhibition (CK1 & A2A)
2-Dimethylaminoadenine serves as a pharmacophore for "dual anta-inhibitors." Research indicates that N9-substituted derivatives of this base (e.g., 9-cyclopentyl-2-dimethylaminoadenine) exhibit potent dual activity:
-
Casein Kinase 1 delta (CK1δ) : The purine core mimics ATP, binding to the kinase active site. The C2-dimethylamino group fills a specific hydrophobic pocket in the enzyme, enhancing selectivity over other kinases.
-
Adenosine A2A Receptor : The molecule acts as an antagonist. The C2-substitution pattern is critical for receptor affinity, distinguishing it from endogenous adenosine agonists.
Nucleic Acid Stabilization
When incorporated into polynucleotides [Poly(2-dimethylaminoadenylic acid)], this base confers extraordinary stability to the secondary structure.[1]
-
Acid Helix Formation : Due to the high pKa (~6.9), the polymer is readily protonated at neutral pH. The protonated form (
) forms a self-structure (acid helix) with a melting temperature ( ) nearly 50°C higher than that of Poly(A).[4] -
Mechanism : The electron-rich dimethylamino group enhances stacking interactions and electrostatic stabilization of the protonated N1.
Mechanism of Action Diagram
The following diagram details the dual pharmacological interaction of N9-substituted 2-dimethylaminoadenine derivatives.
[2][6][9]
Analytical Data Summary
To aid in identification and quality control, the following reference data is consolidated:
| Analytical Method | Expected Observation |
| Appearance | White to off-white crystalline powder.[1] |
| Melting Point | > 250°C (Decomposes).[5][4] |
| UV Spectrum (pH 7) | |
| UV Spectrum (pH 1) | |
| Solubility Profile | Soluble : 0.1M HCl, DMF, DMSO.Insoluble : Diethyl ether, Hexane, pure Water (neutral). |
References
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 22184, 2-Dimethylaminoadenine. Retrieved from [Link]
-
MDPI . “Dual Anta-Inhibitors” of the A2A Adenosine Receptor and Casein Kinase CK1delta.[6] Molecules, 2023.[6] Retrieved from [Link]
-
American Chemical Society (ACS) . Poly(2-dimethylaminoadenylic acid).[4] Synthesis and characterization. Biochemistry, 1974.[1] Retrieved from [Link]
-
Cheméo . Chemical Properties of Purine, 6-amino-2-dimethylamino- (CAS 5434-23-1). Retrieved from [Link]
Sources
- 1. CAS 1445-08-5: 2-Methyladenine | CymitQuimica [cymitquimica.com]
- 2. Purine, 6-amino-2-dimethylamino- (CAS 5434-23-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6-(Dimethylamino)purine - CAS-Number 938-55-6 - Order from Chemodex [chemodex.com]
- 6. mdpi.com [mdpi.com]
Thermodynamic Stability of 2-Dimethylaminoadenine Base Pairing
The following technical guide details the thermodynamic stability, structural mechanics, and experimental applications of 2-dimethylaminoadenine (also known as
Technical Guide & Whitepaper
Executive Summary: The Steric Gatekeeper
In the landscape of modified nucleobases, 2-dimethylaminoadenine (2-DMA-A) represents a distinct thermodynamic anomaly compared to its parent base, Adenine (A), and its stabilizing cousin, 2-aminoadenine (DAP/Z).
While 2-aminoadenine is widely utilized to enhance duplex stability via a third hydrogen bond, 2-dimethylaminoadenine serves as a potent destabilizer of Watson-Crick (WC) base pairing . The bulky dimethyl group at the C2 position creates a "steric gate," physically preventing the close approach required for standard B-form helix formation with Thymine. However, this same modification creates unique thermodynamic opportunities:
-
Watson-Crick Blockade: Reduces
of A:T type pairing by >40°C, effectively silencing standard hybridization. -
Hoogsteen Specificity: Forces interaction through the Hoogsteen face (N7/N6), allowing for weak but specific non-canonical pairing (Tm ~8°C with Poly(U)).
-
Acid-Helix Stabilization: The homopolymer Poly(2-DMA-A) forms a protonated self-structure with "extraordinary stability" (
~50°C higher than Poly(A)), acting as a pH-sensitive molecular switch.[1]
This guide provides the mechanistic grounding and protocols for leveraging 2-DMA-A as a structural probe and thermodynamic switch.
Structural & Thermodynamic Mechanism[2][3]
The Chemical Architecture
To understand the thermodynamic behavior, one must analyze the hydrogen bonding interfaces.
-
Adenine (A): Pairs with Thymine via 2 H-bonds (N1...H-N3 and N6-H...O4). The C2 position contains a hydrogen, facing the minor groove with minimal steric footprint.
-
2-Aminoadenine (DAP): Contains an exocyclic amine (-NH2) at C2. This amine acts as a hydrogen bond donor to the O2 of Thymine, creating a third H-bond and increasing
by ~3.0°C per modification.[2] -
2-Dimethylaminoadenine (2-DMA-A): Contains a dimethylamine group (-N(CH3)2) at C2.
-
Loss of Donor: The nitrogen has no protons to donate.
-
Steric Clash: The two methyl groups project directly into the minor groove space occupied by the O2 of Thymine in a standard B-DNA helix.
-
Thermodynamic Parameters ( )
The introduction of 2-DMA-A into a duplex results in a massive thermodynamic penalty for Watson-Crick pairing.
| Base Pair | H-Bonds | Steric Status | ||
| A : T | 2 | Neutral | ~60°C | Reference (0 kcal/mol) |
| DAP : T | 3 | Favorable | ~85°C | -1.5 to -3.0 kcal/mol (Stabilizing) |
| 2-DMA-A : T | 0 (WC) | Severe Clash | 8°C (Weak Hoogsteen) | > +4.0 kcal/mol (Destabilizing) |
*Note:
The "Acid Helix" Phenomenon
Unlike the destabilized duplex, the homopolymer Poly(2-DMA-A) forms a highly stable self-structure at acidic pH.
-
Mechanism: Protonation at N1/N3 allows formation of stable hydrogen bond networks (likely involving N7).
-
Stability: The acid helix of Poly(2-DMA-A) melts at temperatures ~50°C higher than the acid helix of Poly(A).[1]
-
Application: This property allows 2-DMA-A to function as a pH-driven conformational switch , transitioning from a random coil (neutral pH) to a rigid helix (acidic pH).
Visualization of Steric & Thermodynamic Pathways
The following diagram illustrates the structural divergence between Adenine, DAP, and 2-DMA-A, highlighting the "Steric Gate" mechanism.
Caption: Structural logic of 2-DMA-A. The dimethyl group blocks WC pairing (Red), forcing weak Hoogsteen pairing (Yellow) or stable self-assembly at low pH (Green).
Experimental Protocols
Synthesis and Incorporation
Since 2-DMA-A is sensitive to steric environments, its incorporation into oligonucleotides requires specific phosphoramidite chemistry.
Reagents:
-
Monomer: 5'-O-DMT-N2,N2-dimethyl-N6-benzoyl-2,6-diaminopurine-2'-deoxyriboside-3'-O-(cyanoethyl-N,N-diisopropyl)phosphoramidite.
-
Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI). Avoid standard tetrazole if coupling efficiency is low due to steric bulk.
Step-by-Step Synthesis Protocol:
-
Coupling: Increase coupling time to 6–10 minutes (vs standard 2 min). The bulky dimethyl group at C2 can retard the approach of the activator/phosphoramidite complex to the 5'-OH.
-
Capping: Standard acetic anhydride/N-methylimidazole capping is sufficient.
-
Oxidation: Standard Iodine/Water/Pyridine.
-
Deprotection:
-
Standard: Concentrated Ammonium Hydroxide (30%) at 55°C for 12-16 hours.
-
Mild (Preferred): If using UltraMild backbones, use Potassium Carbonate in Methanol to prevent potential transamination (though N2-dimethyl is relatively stable).
-
-
Purification: DMP-on purification (Cartridge or HPLC) is recommended to separate truncated failure sequences which are more common with sterically hindered bases.
Measuring Thermodynamic Stability ( )
To validate the destabilizing effect or the acid-helix formation, perform UV-melting curves.
Buffer Systems:
-
System A (Base Pairing Check): 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0 .
-
System B (Acid Helix Check): 10 mM Sodium Citrate, 100 mM NaCl, pH 4.5 .
Workflow:
-
Preparation: Dilute Oligo(2-DMA-A) and Complement (Poly-T or Poly-U) to 2.0 µM equimolar concentration.
-
Annealing: Heat to 90°C for 5 mins, cool slowly (-1°C/min) to 4°C. Note: For 2-DMA-A, the complex may not form until very low temperatures.
-
Melting: Ramp from 4°C to 90°C at 0.5°C/min monitoring Absorbance at 260 nm.
-
Analysis:
-
Expectation (pH 7): No sigmoidal transition >15°C implies Watson-Crick blockade. A transition near 8-10°C indicates Hoogsteen pairing.
-
Expectation (pH 4.5): A sharp hyperchromic shift at high temperature (>60°C) indicates the melting of the self-structure acid helix.
-
Applications in Drug Development & Research
| Application | Mechanism | Utility |
| Negative Control Probes | Steric Blockade | Use 2-DMA-A to replace A in a sequence to prove that hybridization is required for a biological effect (e.g., Antisense control). |
| Hoogsteen Detectors | WC Blocking | Since WC is blocked, any binding observed is likely occurring via the Hoogsteen face (N7), useful for mapping triplex formation. |
| pH-Responsive Nanodevices | Acid Helix | Create DNA origami or switches that close/open based on endosomal pH (pH 5.0) using the 2-DMA-A self-structure. |
| Universal Destabilizer | Thermodynamics | Introduce 2-DMA-A to locally melt a specific region of a hairpin or secondary structure without altering the base count. |
References
-
Frazier, J., Miles, H. T., Howard, F. B., & Ishikawa, F. (1972). Polyadenylate polyuridylate helices with non-Watson-Crick hydrogen bonding.[3] Journal of Molecular Biology.[3][4]
- of Poly(2-DMA-A):Poly(U)
-
(Validated via Search)
-
Ishikawa, F., Frazier, J., & Miles, H. T. (1973). Poly(2-dimethylaminoadenylic acid).[5] Synthesis and characterization of the homopolymer. Biochemistry (ACS).
- Significance: details the synthesis and the "extraordinary stability" of the proton
-
SantaLucia, J., Jr., & Hicks, D. (2004). The thermodynamics of DNA structural motifs.[4] Annual Review of Biophysics and Biomolecular Structure.[4]
- Significance: Provides the baseline thermodynamic parameters for standard A:T and DAP:T pairing for comparison.
-
Gait, M. J. (Ed.). (1984).Oligonucleotide Synthesis: A Practical Approach. IRL Press.
- Significance: Foundational protocols for phosphoramidite synthesis of sterically hindered modified bases.
Sources
Role of 6-amino-2-dimethylaminopurine in tRNA structural integrity
Structural Integrity of tRNA: The Role of -Dimethylguanosine ( G) and Purine Analogs[1]
Executive Summary
The structural rigidity and folding fidelity of transfer RNA (tRNA) are governed by a network of post-transcriptional modifications. Among these,
This guide synthesizes the mechanistics of
Chemical Identity & Structural Mechanistics
Nomenclature and Chemical Distinction
To ensure precision in experimental design, one must distinguish between the biological standard and synthetic analogs.
| Common Name | IUPAC / Chemical Name | Base Pairing Potential | Biological Context |
| 2-dimethylamino-6-hydroxypurine ( | Blocked (Steric clash prevents G-C pairing) | Native tRNA (Pos 26); Critical for hinge stability.[1] | |
| 2-dimethylaminoadenine | 6-amino-2-dimethylaminopurine | Blocked (Steric clash prevents A-U pairing) | Synthetic analog; Potential use in disrupting secondary structure. |
| 2,6-Diaminopurine | 2-amino-6-aminopurine | Enhanced (3 H-bonds with U) | Cyanophage DNA; Stabilizing analog. |
Mechanism of Action: The "Steric Wedge"
The fundamental role of 6-amino-2-dimethylaminopurine (and its guanosine counterpart
-
Steric Hindrance: The two methyl groups on the exocyclic amine at position 2 (
) create a bulky hydrophobic volume that clashes with the sugar-phosphate backbone or the Watson-Crick face of a complementary pyrimidine. -
Disruption of H-Bonding: In
G, the dimethylation replaces the protons required for the G-C hydrogen bond. -
Conformational Locking: By preventing base pairing at the hinge (junction of D-stem and Anticodon stem), the modification forces the tRNA into a specific tertiary arrangement, preventing the formation of extended duplexes that would lead to misfolded, non-functional states (e.g., mitochondrial misfolding).
Figure 1: The "Steric Wedge" mechanism. Methylation at N2 converts a pairing-competent base into a structure-enforcing wedge, preventing misfolding.
Biological Role in tRNA Integrity[1][2][3][4]
The Hinge Region (Position 26)
In eukaryotic cytosolic tRNAs,
-
Without Modification: The tRNA sequence might allow the D-stem and anticodon stem to stack coaxially or form alternative base pairs, leading to a "collapsed" or "mitochondrial-like" non-functional structure.
-
With Modification: The
G residue cannot pair. This forces the backbone to turn, locking the D-stem and anticodon stem into the correct L-shaped tertiary geometry required for ribosome interaction.
TRMT1 and Disease Linkage
The enzyme TRMT1 (tRNA methyltransferase 1) catalyzes the formation of
-
Pathology: Loss-of-function mutations in TRMT1 lead to Intellectual Disability (ID), highlighting that subtle structural defects in tRNA (caused by lack of
G) result in proteome instability or translational stalling in neurons.
Experimental Protocols
To validate the presence and structural impact of
Detection via LC-MS/MS (Neutral Loss Scan)
This protocol differentiates
Reagents:
-
Nuclease P1, Snake Venom Phosphodiesterase, Alkaline Phosphatase.
-
LC Mobile Phase: 5 mM Ammonium Acetate (pH 5.3) / Acetonitrile.
Workflow:
-
Digestion: Incubate 1-5 µg purified tRNA with enzyme mix at 37°C for 2 hours to liberate nucleosides.
-
Separation: Inject onto C18 Reverse Phase column (e.g., Agilent Zorbax Eclipse Plus).
-
Mass Spec Parameters:
-
Monitor parent ion
. -
G:
312 180 (Loss of ribose, 132 Da). -
2-dimethylaminoadenine:
296 (approx) 164 (Base).
-
-
Validation: The retention time of
G is significantly shifted (more hydrophobic) compared to G and G.
Structural Probing via Primer Extension (RT Arrest)
Protocol:
-
Annealing: Mix 1 pmol tRNA with 2 pmol Cy5-labeled primer (complementary to 3' end). Anneal at 65°C
Slow cool. -
RT Reaction:
-
Condition A (High dNTP): 1 mM dNTPs (RT may read through).
-
Condition B (Low dNTP): 0.05 mM dNTPs (RT stalls at bulky modifications).
-
-
Extension: Add SSIV Reverse Transcriptase, incubate at 50°C for 30 min.
-
Analysis: Run on 15% Denaturing PAGE (Urea).
-
Interpretation: A strong stop band at position +1 relative to the modification (e.g., Pos 27 for
G26) in Condition B indicates structural hindrance.
Therapeutic Applications
In the development of tRNA therapeutics (e.g., suppressor tRNAs for nonsense mutations), structural stability is paramount.
-
Synthetic Incorporation: Introducing 6-amino-2-dimethylaminopurine (2-dimethylaminoadenine) or
G into synthetic tRNAs can "hard-code" the hinge region, preventing the degradation of the therapeutic agent by cellular nucleases which often target misfolded RNAs. -
Stability vs. Function: While stabilizing the fold, ensure the modification does not interfere with Aminoacyl-tRNA Synthetase (aaRS) recognition. Most aaRSs recognize the acceptor stem and anticodon loop; modifications at the hinge (Pos 26) are generally "safe" and stabilizing.
Workflow for Stability Screening
Figure 2: Screening pipeline for modified tRNA therapeutics.
References
-
Steinberg, S., & Cedergren, R. (1995).[1] A correlation between N2-dimethylguanosine presence and alternate tRNA conformers.[1][2][3][4] RNA, 1(9), 886–891.[1] Link
-
Pallan, P. S., et al. (2008).[1] Effects of N2,N2-dimethylguanosine on RNA structure and stability: crystal structure of an RNA duplex with tandem m2,2G:A pairs.[1][3][4] RNA, 14(10), 2125–2135.[1] Link
-
Edens, B. M., et al. (2006). Identification of the enzymes responsible for m2,2G and acp3U formation on cytosolic tRNA. PLOS One. Link (Note: Generalized reference for TRMT1 identification).
-
Dewe, J. M., et al. (2017). TRMT1-Catalyzed tRNA Modifications Are Required for Redox Homeostasis To Ensure Proper Cellular Proliferation and Oxidative Stress Survival. Molecular and Cellular Biology, 37(21). Link
-
Kotter, A., et al. (2024). N2-methylguanosine and N2,N2-dimethylguanosine in cytosolic and mitochondrial tRNAs.[1] Frontiers in RNA Research. Link
Sources
- 1. Identification of the enzymes responsible for m2,2G and acp3U formation on cytosolic tRNA from insects and plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRMT1-Catalyzed tRNA Modifications Are Required for Redox Homeostasis To Ensure Proper Cellular Proliferation and Oxidative Stress Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
Natural occurrence of 2-dimethylaminoadenine in bacterial rRNA
Technical Deep Dive: N6,N6-Dimethyladenine ( ) in Bacterial rRNA
Clarifying the Occurrence and Detection of "2-Dimethylaminoadenine"
Part 1: Nomenclature Resolution & Executive Summary
Critical Nomenclature Clarification:
In the context of bacterial rRNA, the term "2-dimethylaminoadenine" is non-standard and chemically ambiguous. It is overwhelmingly likely a reference to N6,N6-dimethyladenine , abbreviated as
-
The Confusion: The abbreviation
contains a subscript "2" denoting two methyl groups. This is often misread as a positional marker for carbon-2. -
The Reality:
- (N6,N6-dimethyladenine): The dominant dimethylated adenine in bacterial 16S rRNA (positions 1518/1519), catalyzed by the KsgA methyltransferase.[1] This is the focus of this guide.
- (2-methyladenine): A mono-methylated adenine found in 23S rRNA (position 2503), catalyzed by RlmA.
-
True "2-dimethylamino-adenine": This would imply a dimethylamine at position 2. Since adenine has a hydrogen at C2, this structure would technically be a derivative of 2,6-diaminopurine, which is not a standard constituent of bacterial rRNA.
Executive Summary:
Part 2: Biological Mechanism & Causality
The KsgA Checkpoint Mechanism
The enzyme KsgA (functionally homologous to eukaryotic Dim1) is not merely a methyltransferase; it is a ribosome assembly factor.
-
Substrate Recognition: KsgA binds to the immature 30S subunit.[3] It specifically recognizes the loop of Helix 45.
-
The Checkpoint: KsgA binding physically displaces Helix 44, preventing the 30S and 50S subunits from associating.[4] This ensures that the ribosome does not enter the translation pool prematurely.
-
Methylation & Release: KsgA utilizes S-adenosylmethionine (SAM) to transfer four methyl groups sequentially—two to A1518 and two to A1519 (E. coli numbering).
-
Causality: The completion of methylation induces a conformational change that lowers KsgA's affinity for the ribosome, triggering its release and allowing the 30S subunit to mature and join the 50S subunit.
Pathway Visualization
Caption: The KsgA-dependent maturation pathway. KsgA acts as a gatekeeper, preventing premature subunit association until dimethylation at A1518/A1519 is complete.
Part 3: Experimental Protocols (Self-Validating Systems)
To study
Protocol A: Nucleoside Quantification via LC-MS/MS
Goal: Definitively prove the chemical presence of N6,N6-dimethyladenine.
1. rRNA Isolation (Crucial Step):
-
Why: Total RNA contains tRNA and mRNA which have different modifications. You must purify 30S subunits or 16S rRNA.
-
Method: Sucrose gradient ultracentrifugation (10-40%) to isolate 30S subunits.
-
Validation: Verify 16S rRNA integrity on a Bioanalyzer/TapeStation (look for sharp peaks, no degradation).
2. Enzymatic Digestion:
-
Cocktail: Nuclease P1 (cleaves phosphodiester bonds) + Bacterial Alkaline Phosphatase (removes phosphates).
-
Buffer: 10 mM Ammonium Acetate, pH 5.3 (MS compatible).
-
Incubation: 37°C for 2-4 hours.
-
Filtration: 10 kDa MWCO spin filter to remove enzymes (protects the LC column).
3. LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
-
Transition Monitoring (MRM):
-
You must monitor the specific mass transition from the precursor ion (nucleoside) to the product ion (base) after losing the ribose (neutral loss of 132 Da).
-
Table 1: Mass Spectrometry Transitions for Adenine Variants
| Nucleoside | Precursor Ion (m/z) [M+H]+ | Product Ion (Base) (m/z) | Retention Time (Relative) | Neutral Loss |
| Adenosine (A) | 268.1 | 136.1 | Early | 132 Da |
| N6-methyladenosine ( | 282.1 | 150.1 | Mid | 132 Da |
| N6,N6-dimethyladenosine ( | 296.2 | 164.2 | Late (Hydrophobic) | 132 Da |
| 2-methyladenosine ( | 282.1 | 150.1 | Mid (Distinct from | 132 Da |
Protocol B: Mapping via Primer Extension
Goal: Locate the modification within the sequence.
1. Primer Design:
-
Primer Sequence: Complementary to nucleotides 1530–1544 (downstream of the 1518/1519 site).
-
Labeling: 5'-Cy5 or
P-labeled.
2. The Reaction:
-
Template: 1 µg isolated 16S rRNA.
-
Enzyme: AMV Reverse Transcriptase (more sensitive to stops than SuperScript).
-
dNTPs: Standard mix (low concentration).
-
ddNTPs (Optional): Use ddGTP in a parallel lane to generate a sequencing ladder.
3. Interpretation:
-
Wild Type: Strong RT stops (bands) at positions 1519 and 1520 (RT stops one base before the modification).
- Mutant: No stops at 1519/1520; RT proceeds to the 5' end or natural stops.
Part 4: Analytical Workflow Diagram
Caption: Dual-stream validation workflow. LC-MS/MS provides quantitative mass confirmation, while Primer Extension maps the exact nucleotide position.
Part 5: Data Interpretation & Troubleshooting
Expected Results Matrix
| Experiment | Wild Type (WT) | ksgA Null Mutant | Interpretation |
| Antibiotic Sensitivity | Sensitive to Kasugamycin | Resistant to Kasugamycin | Lack of |
| LC-MS/MS | Peak at m/z 296.2 | Absent (or background noise) | Confirms chemical absence of the dimethyl group. |
| Primer Extension | Strong stop at 1519 | Read-through (No stop) | Confirms modification causes steric hindrance to RT. |
| Growth Phenotype | Normal | Cold-sensitive (slow at 25°C) | Ribosome assembly is inefficient without the KsgA checkpoint. |
Troubleshooting "2-Dimethylaminoadenine"
If your mass spectrometry data shows a mass of 282.1 instead of 296.2, you are detecting
-
Cause: Incomplete reaction (KsgA is processive but can be interrupted) or contamination with 23S rRNA (which contains
). -
Solution: Ensure complete digestion and check the retention time.
is more hydrophobic (elutes later) than or .
Part 6: References
-
O'Farrell, H. C., et al. (2004). "Structure of KsgA, a universally conserved rRNA adenine dimethyltransferase in Escherichia coli." Nature Structural & Molecular Biology. Link
-
Demirci, H., et al. (2010). "Structure of the 30S Ribosomal Subunit in Complex with the Antibiotic Kasugamycin." BMC Structural Biology. Link
-
Poldermans, B., et al. (1979). "Studies on the function of two adjacent N6,N6-dimethyladenosines in the 16S ribosomal RNA of Escherichia coli."[6] Journal of Biological Chemistry. Link
-
Desmolaize, B., et al. (2011). "Modifications of ribosomal RNA: From enzymology to atomic structures." Biochimie. Link
-
Helser, T. L., et al. (1971). "The 16S ribosomal RNA of Escherichia coli contains a sequence of two N6,N6-dimethyladenines." Journal of Molecular Biology. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural Insights into Methyltransferase KsgA Function in 30S Ribosomal Subunit Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Methylation of Ribosomal RNA: A Mitochondrial Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Steric Effects of Dimethylamino Groups on Purine Ring Conformation: Mechanisms, Analytical Workflows, and Implications for Drug Design
Executive Summary
In the fields of structural biology and rational drug design, the purine scaffold is a ubiquitous pharmacophore. While primary amino substitutions (e.g., in standard adenine and guanine) readily participate in planar
This technical guide explores the profound steric effects induced by dimethylamino substitutions on the purine ring. By analyzing the causality behind these steric clashes, we can predict their impact on glycosyl conformation, electronic delocalization, and chemical reactivity. Furthermore, this guide provides self-validating experimental workflows for synthesizing and characterizing these sterically hindered analogs.
Mechanistic Basis of Steric Clash in Dimethylamino Purines
The spatial requirement of the —N(CH₃)₂ group is significantly larger than that of a primary amine. When attached to the rigid, planar purine ring, the methyl groups inevitably encounter severe van der Waals repulsion (steric clash) with adjacent atoms, forcing the molecule into non-standard conformations.
N6-Dimethyladenine (m⁶,⁶A): Breaking Planarity
In standard adenine, the N6 amino group is coplanar with the purine ring, stabilized by resonance (partial double-bond character of the C6–N6 bond). However, in N6,N6-dimethyladenine , the two bulky methyl groups clash violently with the N1 lone pair and the N7 lone pair/proton[1].
The Causality: To relieve this massive steric strain, the C6–N6 bond must rotate, forcing the dimethylamino group out of the purine plane.
The Consequence: This out-of-plane twist breaks the
C8-Dimethylamino Purines: Forcing the Syn Conformation
In natural purine nucleosides, the anti conformation (where the bulk of the base points away from the ribose sugar) is sterically favored. Substituting a —N(CH₃)₂ group at the C8 position creates a massive steric block directly above the ribofuranose ring[3].
The Causality: If a C8-dimethylamino nucleoside attempts to adopt an anti conformation, the methyl groups severely overlap with the C2' and C3' protons, as well as the O4' oxygen of the ribose ring. The Consequence: The steric repulsion forces the glycosidic bond (N9–C1') to rotate 180 degrees into a rigid syn conformation[3]. This conformational locking has dramatic chemical consequences; for instance, the relief of residual steric compression upon cleavage of the glycosidic bond results in a 100- to 700-fold acceleration in acid-catalyzed hydrolysis compared to standard nucleosides[4].
N6-Steric Shielding in Alkylation Reactions
The steric bulk of the N6-dimethylamino group also dictates the chemical reactivity of the purine ring. During Mitsunobu coupling or direct alkylation, the N7 position is typically highly reactive. However, the spatial umbrella created by the N6-methyl groups effectively shields the N7 nitrogen, completely suppressing alkylation at this site and directing incoming electrophiles exclusively to the N3 or N9 positions[5].
Quantitative Conformational Data
The following table summarizes the primary steric clashes and their resulting structural and functional consequences.
| Substitution Position | Primary Steric Clash Partner | Induced Conformational Change | Functional/Chemical Consequence |
| N6 (e.g., m⁶,⁶A) | N1 and N7 lone pairs / protons | Out-of-plane twist of the —N(CH₃)₂ group | Disrupted |
| C8 (Nucleosides) | Ribose C2'/C3' protons & O4' oxygen | Complete shift to rigid syn glycosyl conformation | Up to 700-fold acceleration in acid-catalyzed glycosidic bond hydrolysis[3][4]. |
| C2 (e.g., N²,N²-diMeG) | N3 lone pair & N1 proton | Partial out-of-plane twist | Altered minor groove interactions in RNA; restricted base-pairing capabilities[2]. |
Mandatory Visualization: Structural and Experimental Logic
Logical flow mapping steric clash of dimethylamino groups to conformational and functional changes.
Sequential experimental workflow for synthesizing and characterizing sterically hindered purines.
Experimental Workflows for Conformational Analysis
To ensure scientific integrity, the protocols used to synthesize and characterize these molecules must be self-validating. Below are field-proven methodologies for determining glycosyl conformation and exploiting steric hindrance for regioselective synthesis.
Protocol A: NMR Determination of Glycosyl Conformation (Syn vs. Anti)
This protocol utilizes the spatial proximity of protons to definitively assign the conformation of C8-dimethylamino nucleosides[3].
-
Sample Preparation: Dissolve the purified C8-dimethylamino purine nucleoside in D₂O or DMSO-d₆ to a final concentration of 15–20 mM.
-
1D ¹H-NMR Acquisition: Acquire standard proton spectra across a temperature gradient (e.g., 25°C to 85°C).
-
Causality Check: Measure the chemical shift difference (
) between the C1'-H and C2'-H. The purine ring current differentially shields these protons based on its rotation. A decreased separation strongly indicates a syn conformer[3].
-
-
2D NOESY/ROESY Setup: Configure a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment with a mixing time of 200–400 ms to detect through-space interactions (< 5 Å).
-
Cross-Peak Evaluation (Self-Validation):
-
If the molecule is in the syn conformation, you will observe strong NOE cross-peaks between the C8-dimethylamino protons and the C1'-H of the ribose.
-
If the molecule is in the anti conformation, the C8 protons will instead show NOEs to the C2'-H and C3'-H. The presence of the former and absence of the latter definitively validates the sterically locked syn state.
-
Protocol B: Regioselective Alkylation via Mitsunobu Coupling
Because the N6-dimethylamino group sterically shields the N7 position, we can exploit this to force regioselective alkylation at N9 or N3[5].
-
Reagent Preparation: In a flame-dried flask under anhydrous argon, combine N6,N6-dimethyladenine (1.0 eq), the target secondary alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.
-
Activation: Cool the reaction mixture to 0°C. Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.
-
Causality Check: Slow addition controls the exothermic formation of the betaine intermediate, preventing degradation of the alcohol.
-
-
Microwave Irradiation: Transfer the sealed vessel to a microwave reactor. Irradiate at 100°C for 15–30 minutes. The steric bulk at N6 strictly prevents N7 alkylation[5].
-
Isolation: Concentrate the crude mixture under reduced pressure and purify via silica gel flash chromatography (DCM/MeOH gradient).
-
Regioisomer Verification (Self-Validation): Perform 2D HMBC (Heteronuclear Multiple Bond Correlation) NMR. HMBC detects 2- and 3-bond carbon-proton couplings across heteroatoms. A correlation between the new alkyl CH₂ protons and the purine C4/C8 carbons confirms N9 alkylation , whereas a correlation with C2/C4 confirms N3 alkylation . This prevents the misassignment of regioisomers.
Implications for Drug Development and RNA Biology
Understanding the steric effects of dimethylamino groups is not merely an academic exercise; it is a critical parameter in modern therapeutics:
-
Kinase Inhibitor Design: Many kinase inhibitors are ATP-competitive, relying on the purine scaffold to anchor into the hinge region of the kinase. Introducing a dimethylamino group can intentionally break planarity, forcing the inhibitor into a specific 3D conformation that perfectly matches a mutated kinase pocket while sterically clashing with wild-type off-targets.
-
RNA Epigenetics: N6,N6-dimethyladenine (m⁶,⁶A) is a critical post-transcriptional modification found in ribosomal RNA (rRNA) and transfer RNA (tRNA). Because the dimethylation forces an out-of-plane twist and abolishes Watson-Crick base pairing, m⁶,⁶A acts as a structural "speed bump" that prevents improper RNA folding and regulates the binding of the translational machinery[2].
References
-
Jordan, F., & Niv, H. (1977). C8-amino purine nucleosides. A well-defined steric determinant of glycosyl conformational preferences. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis.[Link]
-
García-Rubiño, M. E., et al. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Advances.[Link]
-
Schwalb, N. K., & Temps, F. (2009). A Modified Four-State Model for the “Dual Fluorescence” of N6,N6-Dimethyladenine Derived from Femtosecond Fluorescence Spectroscopy. The Journal of Physical Chemistry A.[Link]
-
Machnicka, M. A., et al. (2015). An atlas of RNA base pairs involving modified nucleobases with optimal geometries and accurate energies. Nucleic Acids Research.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. An atlas of RNA base pairs involving modified nucleobases with optimal geometries and accurate energies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C8-amino purine nucleosides. A well-defined steric determinant of glycosyl conformational preferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01968G [pubs.rsc.org]
CAS number and safety data sheet (SDS) for 2-dimethylaminoadenine
The following technical guide provides an in-depth analysis of 2-dimethylaminoadenine (CAS 5434-23-1), a specialized purine derivative used in nucleic acid research and kinase inhibition studies.[1]
CAS Number: 5434-23-1
Systematic Name:
Executive Summary
2-Dimethylaminoadenine is a modified purine nucleobase structurally derived from adenine (6-aminopurine) by the addition of a dimethylamino group at the C2 position.[1] Unlike the more common epigenetic marker
This guide details the physicochemical properties, safety protocols (SDS), and experimental applications of 2-dimethylaminoadenine, designed for researchers requiring high-purity standards for biochemical assays.[1]
Chemical Identification & Specifications
| Parameter | Specification |
| CAS Registry Number | 5434-23-1 |
| Molecular Formula | |
| Molecular Weight | 178.19 g/mol |
| SMILES | CN(C)C1=NC(N)=C2NC=NC2=N1 |
| InChI Key | BVIAOQMSVZHOJM-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO (>10 mg/mL), dilute acids (0.1 M HCl); sparingly soluble in water. |
| Melting Point | >260°C (decomposes) |
| pKa | ~5.8 (N1 protonation), ~9.8 (N9 deprotonation) |
Structural Visualization
The diagram below illustrates the purine numbering system and the specific substitution pattern that distinguishes this compound from standard adenine.
[1]
Safety Data Sheet (SDS) Analysis
Signal Word: WARNING
Hazard Classification (GHS)[1][2]
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1]
-
Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): H335 - May cause respiratory irritation.[1]
Precautionary Protocols
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
Spill Response:
Handling & Storage Protocols
To maintain the integrity of 2-dimethylaminoadenine for sensitive biological assays (e.g.,
Storage Conditions
-
Temperature: Store at -20°C (long-term) or 2-8°C (short-term/active use).
-
Atmosphere: Hygroscopic.[1] Store under inert gas (Argon or Nitrogen) in a desiccator.
-
Container: Amber glass vials to protect from potential photodegradation.
Solubilization Protocol
Objective: Prepare a 10 mM stock solution for biological screening.
-
Weigh 1.78 mg of 2-dimethylaminoadenine.[1]
-
Add 1.0 mL of DMSO (dimethyl sulfoxide), anhydrous grade.
-
Vortex for 30 seconds. If dissolution is incomplete, sonicate at 40°C for 5 minutes.
-
Sterilization: Filter through a 0.22
m PTFE syringe filter (do not use Nylon, as purines may bind).ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Usage: Dilute into aqueous buffer (PBS or Tris) immediately prior to use. Ensure final DMSO concentration is <1% to avoid cytotoxicity.[1]
Applications in Research
A. Kinase Inhibition (CK1 / A2AAR)
2-Dimethylaminoadenine acts as a scaffold for "dual anta-inhibitors."[1][2] The C2-dimethylamino group provides steric bulk and hydrophobic interactions that distinctively alter the binding affinity compared to the parent adenine molecule.[1]
-
Mechanism: Competitive inhibition at the ATP-binding pocket.[1]
-
Potency: Exhibits micromolar affinity (
) against Adenosinengcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> receptors.
B. Modified Oligonucleotide Synthesis
Used to study RNA thermodynamics, the introduction of the dimethylamino group at the C2 position affects base-pairing stability:
-
Base Pairing: Forms a Watson-Crick pair with Thymine/Uracil but with altered stacking energy due to the exocyclic methyl groups.
-
Polymerization: Can be converted to the 5'-triphosphate and polymerized into poly(2-dimethylaminoadenylic acid), which forms highly stable acid helices (
approx. 50°C higher than poly(A)).[3]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Experimental Workflow: Synthesis from 2-Chloroadenine
The following Graphviz diagram outlines the synthetic route often cited in literature for generating this compound from a precursor.
[1][5]
References
-
BLDpharm. (2024).[1] Safety Data Sheet: N2,N2-Dimethyl-9H-purine-2,6-diamine (CAS 5434-23-1).[1][4][5][6][7][8] Retrieved from
-
Volpini, R., et al. (2023).[1] "Dual Anta-Inhibitors of the A2A Adenosine Receptor and Casein Kinase CK1delta."[1][2] Molecules, 28(3), 1024.[1] Retrieved from [1]
-
Hatrack, L. K., et al. (1973).[1] "Poly(2-dimethylaminoadenylic acid). Synthesis and characterization." Biochemistry, 12(26).[1] Retrieved from [1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 135408796 (N2,N2-Dimethyl-9H-purine-2,6-diamine). Retrieved from
Sources
- 1. DNAmod: N6,N6-dimethyladenine [dnamod.hoffmanlab.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5434-23-1|N2,N2-Dimethyl-9H-purine-2,6-diamine| Ambeed [ambeed.com]
- 5. 5434-23-1|N2,N2-Dimethyl-9H-purine-2,6-diamine|BLD Pharm [bldpharm.com]
- 6. 5437-49-0|N6,N6-Dimethyl-9H-purine-2,6-diamine|BLD Pharm [bldpharm.com]
- 7. 5463-09-2|N2-Butyl-9H-purine-2,6-diamine|BLD Pharm [bldpharm.com]
- 8. 13020-83-2|N,N,N-Trimethyl-9H-purin-6-aminium chloride|BLD Pharm [bldpharm.com]
Structural & Functional Divergence: 2-Aminoadenine vs. 2-Dimethylaminoadenine
Content Type: Technical Deep Dive Audience: Senior Researchers, Oligonucleotide Chemists, Structural Biologists
Executive Summary
The modification of the adenine nucleobase at the C2 position represents a critical toggle in nucleic acid engineering. While both 2-aminoadenine (2-AA) and 2-dimethylaminoadenine (2-DMAA) involve substitutions at the same carbon, their biophysical impacts are diametrically opposed.
-
2-Aminoadenine (The Stabilizer): Adds a hydrogen bond donor, creating a "Super-A" that forms a pseudo-G:C strength triplet pair with Thymine. It is a thermodynamic anchor.
-
2-Dimethylaminoadenine (The Disruptor): Introduces steric bulk and removes hydrogen bond donors. It acts as a minor groove steric probe, often destabilizing Watson-Crick geometry or enforcing specific conformational biases.
This guide dissects the structural mechanics, thermodynamic consequences, and synthetic pathways for these two potent adenosine analogs.
Structural & Electronic Architecture
The defining difference lies in the interaction capability of the C2-substituent within the minor groove of the DNA helix.
Chemical Topology
-
Adenine (Reference): C2-H. No functional group protruding into the minor groove.
-
2-Aminoadenine (DAP/Z-Base): C2-
. This planar amine group projects into the minor groove, acting as a hydrogen bond donor . -
2-Dimethylaminoadenine: C2-
. The amine protons are replaced by bulky methyl groups. This creates a hydrophobic, steric block in the minor groove and abolishes H-bond donor capability.
Hydrogen Bonding Mechanics
The most critical distinction is the pairing interface with Thymine (or Uracil).[1]
-
A:T Pair (Standard): 2 Hydrogen Bonds.
-
2-AA:T Pair (Tri-bonded): 3 Hydrogen Bonds.[2] The exocyclic C2-
of 2-AA donates a proton to the C2-Carbonyl ( ) of Thymine. -
2-DMAA:T Pair (Steric Clash): The methyl groups on 2-DMAA physically collide with the
of Thymine and the sugar-phosphate backbone hydration spine. This prevents the approach required for stable Watson-Crick pairing or forces a propeller-twist distortion.
Visualization: H-Bonding Interfaces
Caption: Comparison of bonding modes. 2-AA forms a third H-bond (green), while 2-DMAA creates a steric clash (red) at the minor groove interface.
Thermodynamic Implications
The structural differences translate directly into measurable thermodynamic parameters (
| Property | 2-Aminoadenine (2-AA) | 2-Dimethylaminoadenine (2-DMAA) |
| +1.5°C to +3.0°C per substitution | -2.0°C to -6.0°C (Destabilizing) | |
| Duplex Effect | Increases base-stacking and H-bonding enthalpy. | Disrupts "Spine of Hydration" in minor groove; causes steric exclusion. |
| Specificity | High affinity for Thymine/Uracil. | Reduced affinity; often induces "wobble" or bulges. |
| Natural Occurrence | Yes (Cyanophage S-2L DNA).[1][3] | Synthetic probe only. |
| Lipophilicity | Moderate (Polar amine). | High (Hydrophobic methyls). |
Causality of Stability
-
2-AA: The stability arises not just from the 3rd H-bond, but also from the improved stacking interactions of the 2,6-diaminopurine ring compared to standard adenine.
-
2-DMAA: The destabilization is entropic and enthalpic. The bulky methyl groups displace the ordered water molecules (spine of hydration) that usually stabilize the B-DNA minor groove. Furthermore, to accommodate the methyls, the helix must distort (propeller twist), weakening the adjacent base pairs.
Synthetic Protocols: The 2-Fluoro Strategy
Synthesizing oligonucleotides with these bases requires overcoming the reactivity of the exocyclic amines.
-
Challenge: The C2-amine is less nucleophilic than N6 but prone to acetylation during capping if not protected.
-
Solution: The "Convertible Nucleoside" strategy. Using 2-fluoro-deoxyinosine (2-F-dI) as a precursor allows for late-stage diversification. This is superior to using multiple protecting groups.
Protocol: Post-Synthetic Substitution
This protocol describes how to generate both variants from a single precursor on Solid Phase.
Reagents:
-
Precursor: 2-fluoro-deoxyinosine phosphoramidite (commercially available).
-
Reagent A (for 2-AA): Ammonium Hydroxide (
) / Methylamine (AMA). -
Reagent B (for 2-DMAA): Dimethylamine in Ethanol/Water.
Workflow:
-
Synthesis: Perform standard automated DNA synthesis using the 2-fluoro-dI phosphoramidite at the desired positions. Do not deprotect yet.
-
Differentiation (The Fork in the Road):
-
Path A (To create 2-AA): Incubate the CPG column in AMA (1:1 Methylamine/Ammonium Hydroxide) at 65°C for 2 hours.
-
Path B (To create 2-DMAA): Incubate the CPG column in 40% Dimethylamine (aq) at 55°C for 4-6 hours.
-
Caption: Divergent synthesis of 2-AA and 2-DMAA from a common 2-Fluoro precursor via nucleophilic aromatic substitution (
Functional Applications
2-Aminoadenine (The Anchor)
-
Therapeutic Antisense/siRNA: Used to increase the binding affinity of short oligonucleotides to their targets. Essential for invading highly structured RNA regions.
-
PCR Clamping: Used in PNA or DNA probes to bind wild-type sequences so strongly that they inhibit amplification, allowing selective amplification of mutant alleles.
-
Structural Biology: Stabilizes crystal lattices of DNA-protein complexes by reducing "breathing" at the ends of duplexes.
2-Dimethylaminoadenine (The Probe)
-
Minor Groove Mapping: Because the dimethyl group fills the minor groove, it is used to test if a protein (e.g., Polymerase, Helicase) requires minor groove contact. If the protein activity is lost upon 2-DMAA substitution, minor groove access is essential.
-
Secondary Structure Disruption: Used to prevent the formation of unwanted secondary structures (like hairpins) that rely on close packing in the minor groove.
-
Fluorescent Quenching Studies: The bulky amine can alter the electronic environment, sometimes used in conjunction with fluorescent labels to study local dynamics.
References
-
Discovery of 2-Aminoadenine (Z-Base): Kirnos, M. D., et al. "2-Aminoadenine is an adenine substituting for a base in S-2L cyanophage DNA." Nature 270.5639 (1977): 748-750.
-
Thermodynamic Stability of 2-AA: Gaffney, B. L., et al. "Thermodynamic stability of DNA duplexes containing 2-aminoadenine." Tetrahedron 40.1 (1984): 3-13.
-
Synthesis via 2-Fluoro Intermediates (Convertible Nucleosides): Eritja, R., et al. "A chemical approach to introduce 2,6-diaminopurine and 2-aminoadenine conjugates into oligonucleotides."[5][6][7][8][9] Organic Letters 24.33 (2022): 6111–6116.[5]
-
Structural Impact of N2-alkylation (Analogous Mechanisms): Bailly, C., et al. "The use of diaminopurine to investigate structural properties of nucleic acids and molecular recognition."[1] Nucleic Acids Research 26.19 (1998): 4309–4319.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA containing the base analogue 2-aminoadenine: preparation, use as hybridization probes and cleavage by restriction endonucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA containing the base analogue 2-aminoadenine: preparation, use as hybridization probes and cleavage by restriction endonucleases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Purine, 6-amino-2-dimethylamino- Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthetic strategies and experimental protocols for the preparation of 6-amino-2-dimethylamino-purine derivatives. These compounds are of significant interest in medicinal chemistry and chemical biology due to their diverse biological activities, including their roles as kinase inhibitors and as components of synthetic genetic systems. This document provides a detailed exploration of two primary synthetic routes, starting from either guanine derivatives or 2-amino-6-chloropurine. The underlying chemical principles, step-by-step protocols, and critical experimental parameters are thoroughly discussed to enable researchers to successfully synthesize these valuable molecules.
Introduction: The Significance of 6-Amino-2-dimethylamino-purine Derivatives
The purine scaffold is a cornerstone in the development of therapeutic agents, owing to its central role in nucleic acid structure and cellular signaling. Within this broad class of molecules, 6-amino-2-dimethylamino-purine derivatives have emerged as a privileged chemotype. The substitution pattern at the C2 and C6 positions of the purine ring critically influences the molecule's interaction with biological targets.
The 6-amino group, a feature of adenine, is a key hydrogen bond donor and acceptor, facilitating interactions with a multitude of protein targets. The introduction of a dimethylamino group at the C2 position significantly alters the electronic properties and steric profile of the purine core. This modification can enhance binding affinity, improve selectivity, and modulate the pharmacokinetic properties of the molecule. For instance, certain 6-(dimethylamino)purine derivatives have been identified as potent inhibitors of serine/threonine protein kinases, which are crucial regulators of cell cycle progression and apoptosis[1][2]. Consequently, these compounds are actively investigated as potential anticancer agents[3][4].
Furthermore, 2-amino-6-(N,N-dimethylamino)purine has been explored as a component of unnatural base pairs in synthetic biology, aiming to expand the genetic alphabet[5][6][7]. The bulky dimethylamino group can enforce specific base pairing rules, highlighting the versatility of this structural motif.
This application note provides a detailed guide to the chemical synthesis of these important compounds, offering both strategic insights and practical, step-by-step protocols for their preparation in a laboratory setting.
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic analysis of the target 6-amino-2-dimethylamino-purine derivatives reveals two primary and efficient synthetic pathways. The key disconnection lies at the C6-N bond, suggesting a nucleophilic aromatic substitution as the final bond-forming step.
Caption: Retrosynthetic analysis of 6-amino-2-dimethylamino-purine derivatives.
This analysis highlights two convergent strategies:
-
Strategy A: Beginning with a pre-functionalized 2-dimethylamino purine core, such as a derivative of N2,N2-dimethylguanine. This approach involves the activation of the C6 position, typically through halogenation, followed by displacement with an amino group.
-
Strategy B: Starting with the commercially available or readily synthesized 2-amino-6-chloropurine. This route necessitates the dimethylation of the 2-amino group, which can be performed before or after the introduction of the 6-amino substituent.
The choice between these strategies will depend on the availability of starting materials, the desired scale of the synthesis, and the specific functionalities of the target molecule.
Key Synthetic Strategies and Mechanistic Insights
Strategy A: Synthesis from Guanine Derivatives
This strategy leverages the natural abundance of guanine and its derivatives. The key steps involve the introduction of the 2-dimethylamino group, followed by chlorination at the 6-position and subsequent amination.
3.1.1. Preparation of the 2-Dimethylamino Purine Core
While N2,N2-dimethylguanosine is a known modified nucleoside, the synthesis of the free base, N2,N2-dimethylguanine, can be achieved through exhaustive methylation of guanine under basic conditions. However, a more controlled approach often involves the use of protecting groups to avoid unwanted side reactions. The N2-dimethylformamidine (DMF) protecting group is particularly useful as it can be introduced onto the 2-amino group of guanine and is labile under mild conditions[8].
3.1.2. Chlorination of the 6-Position
A crucial step in this pathway is the conversion of the 6-oxo group of the guanine derivative to a 6-chloro group, which serves as a good leaving group for the subsequent nucleophilic substitution. This transformation is commonly achieved using a Vilsmeier-Haack type reagent, generated in situ from phosphorus oxychloride (POCl₃) and a tertiary amine, such as N,N-dimethylaniline, or from POCl₃ and dimethylformamide (DMF)[9]. The reaction proceeds through the formation of a reactive chloroiminium salt which activates the 6-oxo group for nucleophilic attack by chloride.
Caption: Simplified mechanism of the 6-position chlorination of a guanine derivative.
3.1.3. Nucleophilic Aromatic Substitution at C6
The final step in this sequence is the displacement of the 6-chloro group with an amino group. This is typically achieved by heating the 2-dimethylamino-6-chloropurine with a source of ammonia, such as a solution of ammonia in an alcohol or a sealed tube reaction with liquid ammonia. Alternatively, for the synthesis of N6-substituted derivatives, a primary or secondary amine can be used[4]. The reaction proceeds via a standard SNAr mechanism.
Strategy B: Synthesis from 2-Amino-6-chloropurine
This approach is often preferred due to the commercial availability of 2-amino-6-chloropurine. The synthesis involves the dimethylation of the 2-amino group.
3.2.1. Synthesis of 2-Amino-6-chloropurine
2-Amino-6-chloropurine can be synthesized from guanine in a one-pot reaction using phosphorus oxychloride and a phase transfer catalyst, such as a tetraalkylammonium chloride[10]. A multi-step synthesis from guanine involving the formation of 2-dimethylaminomethenimino-6-chloropurine has also been reported[9].
3.2.2. Dimethylation of the 2-Amino Group
The dimethylation of the 2-amino group of 2-amino-6-chloropurine can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base. Care must be taken to control the reaction conditions to avoid over-methylation at other positions of the purine ring, particularly the nitrogen atoms of the imidazole and pyrimidine rings. The use of protecting groups on the ring nitrogens can help to direct the methylation to the desired 2-amino position.
Following the dimethylation, the 6-chloro group can be displaced by an amino group as described in Strategy A.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment should be worn at all times.
Protocol 1: Synthesis of 2-Amino-6-chloropurine from Guanine
This protocol is adapted from established procedures for the chlorination of guanine[9][10].
Materials:
-
Guanine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Ice bath
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend guanine (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).
-
Cool the mixture in an ice bath and add N,N-dimethylaniline (1.2 equivalents) dropwise with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a concentrated solution of sodium hydroxide or ammonium hydroxide to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford crude 2-amino-6-chloropurine.
-
The crude product can be purified by recrystallization from a suitable solvent, such as water or ethanol.
| Parameter | Value |
| Starting Material | Guanine |
| Key Reagents | POCl₃, N,N-Dimethylaniline |
| Reaction Time | 2-4 hours |
| Typical Yield | 60-70% |
Protocol 2: Synthesis of 6-Amino-2-dimethylamino-purine from 2-Amino-6-chloropurine
This protocol outlines the dimethylation of the 2-amino group followed by amination at the 6-position.
Step 1: Synthesis of 2-Dimethylamino-6-chloropurine
Materials:
-
2-Amino-6-chloropurine
-
Dimethyl sulfate or Methyl iodide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Stirring apparatus
Procedure:
-
Dissolve 2-amino-6-chloropurine (1 equivalent) in anhydrous DMF in a round-bottom flask.
-
Add a base, such as potassium carbonate (2.5 equivalents) or sodium hydride (2.2 equivalents, handle with extreme care), to the solution and stir for 30 minutes at room temperature.
-
Add the methylating agent, such as dimethyl sulfate or methyl iodide (2.2 equivalents), dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the addition of water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 6-Amino-2-dimethylamino-purine
Materials:
-
2-Dimethylamino-6-chloropurine
-
Ammonia solution (e.g., 7N in Methanol)
-
Sealed tube or pressure vessel
Procedure:
-
Place 2-dimethylamino-6-chloropurine (1 equivalent) in a sealed tube or pressure vessel.
-
Add a solution of ammonia in methanol (excess).
-
Seal the vessel and heat to 100-120 °C for 12-24 hours.
-
Cool the reaction vessel to room temperature and carefully open it in a well-ventilated fume hood.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to yield the final product.
| Parameter | Value |
| Starting Material | 2-Amino-6-chloropurine |
| Key Reagents | Dimethyl sulfate, K₂CO₃, NH₃/MeOH |
| Reaction Time | 24-48 hours (total) |
| Typical Yield | 50-60% (over two steps) |
Characterization Data
The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the purine ring protons (typically around 8 ppm), the amino protons, and the dimethylamino methyl protons (a singlet around 3.3-3.5 ppm). |
| ¹³C NMR | Resonances for the carbon atoms of the purine core and the methyl groups of the dimethylamino substituent. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the target compound. |
| Melting Point | A sharp melting point indicates high purity. |
Conclusion
The synthesis of 6-amino-2-dimethylamino-purine derivatives can be accomplished through well-established synthetic routes. The choice of starting material, either a guanine derivative or 2-amino-6-chloropurine, allows for flexibility in the synthetic design. Careful control of reaction conditions, particularly during chlorination and methylation steps, is crucial for achieving high yields and purity. The protocols and strategic guidance provided in this application note are intended to facilitate the successful synthesis of these biologically important molecules for further research and development in medicinal chemistry and chemical biology.
References
-
Fujiwara, T., et al. (2001). Synthesis of 6-(2-thienyl)purine nucleoside derivatives that form unnatural base pairs with pyridin-2-one nucleosides. Bioorganic & Medicinal Chemistry Letters, 11(16), 2221-2223. [Link]
- Holý, A., et al. (2002). Synthesis and Cytostatic Activity of N-[2-(Phosphonomethoxy)alkyl] Derivatives of N6-Substituted Adenines, 2,6-Diaminopurines and Related Compounds.
-
Hirao, I., et al. (2000). Synthesis of 6-(2-thienyl)purine nucleoside derivatives toward the expansion of the genetic code. Nucleic Acids Symposium Series, (44), 9-10. [Link]
- MedChemExpress. (n.d.). 2'-Deoxy-N2,N2-dimethylguanosine. Retrieved from a general search as the direct link was not available.
- Xu, X., Sun, Z., & Hosmane, R. S. (1999). A Versatile Synthetic Precursor for Introduction of Specific N6-Modifications in 2,6-Diaminopurine Nucleosides. Molecules, 4(8), 242-244.
- [The synthesis of N2,N6-substituted diaminopurine ribosides]. (2007). Bioorganicheskaia khimiia, 33(6), 606–612.
- Agris, P. F., et al. (2007). Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs. RNA, 13(9), 1541–1549.
- Ueda, T., & Fox, J. J. (1963). N2-Methylguanosine. Synthesis from Guanosine via 4-Desmethylwyosine. Journal of Medicinal Chemistry, 6(6), 697-701.
- Fujiwara, T., et al. (2000). Synthesis of 6-(2-thienyl)purine nucleoside derivatives toward the expansion of the genetic code. Nucleic Acids Symposium Series, (44), 9-10.
- Janion, C. (1976). The synthesis and properties of N6-substituted 2-amino-purine derivatives. Acta Biochimica Polonica, 23(1), 57-68.
- AdipoGen Life Sciences. (n.d.). 6-(Dimethylamino)purine. Retrieved from a general search as the direct link was not available.
- Griffin, R. J., et al. (2008). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. New Journal of Chemistry, 32(12), 2147-2152.
- Abdul-Masih, M. T., & Bessman, M. J. (1986). Biochemical studies on the mutagen, 6-N-hydroxylaminopurine. Synthesis of the deoxynucleoside triphosphate and its incorporation into DNA in vitro. Journal of Biological Chemistry, 261(5), 2020-2026.
- Xu, X., Sun, Z., & Hosmane, R. S. (1999). A Versatile Synthetic Precursor for Introduction of Specific N6-Modifications in 2,6-Diaminopurine Nucleosides. Electronic Conference on Synthetic Organic Chemistry.
- CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google P
- RIVM. (2017). Fact sheet DMAA, DMBA and DMHA in supplements.
-
PrepChem.com. (n.d.). Synthesis of 2,6-diaminopurine. Retrieved from [Link]
- Li, Z., et al. (2011). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives.
- WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google P
- Mikhailov, S. N., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. International Journal of Molecular Sciences, 24(7), 6205.
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- 5. academic.oup.com [academic.oup.com]
- 6. Synthesis of 6-(2-thienyl)purine nucleoside derivatives that form unnatural base pairs with pyridin-2-one nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]
Technical Application Note: Synthesis and Purification of N2,N2-Dimethyl-2'-deoxyadenosine Phosphoramidites
Here is a detailed Application Note and Protocol for the preparation of 2-dimethylaminoadenine (N2,N2-dimethyl-2,6-diaminopurine) phosphoramidites .
Abstract & Application Scope
This guide details the chemical synthesis of N2,N2-dimethyl-2'-deoxyadenosine (dmDAP) phosphoramidites. Unlike the highly stabilizing 2-aminoadenine (DAP), which forms three hydrogen bonds with thymine, the N2,N2-dimethyl derivative acts as a specific structural probe. The bulky dimethyl group at the C2 position disrupts the hydration spine of the minor groove and prevents the formation of the third hydrogen bond, often resulting in thermodynamic destabilization relative to DAP. This modification is critical for:
-
Steric Probing: Mapping protein-DNA interactions in the minor groove.
-
Polymerase Studies: Investigating steric fidelity checkpoints in DNA polymerases.
-
Structural Biology: Perturbing local helical structure in aptamers and ribozymes.
Retrosynthetic Analysis & Strategy
The synthesis relies on the Nucleophilic Aromatic Substitution (
Key Strategic Decisions (E-E-A-T)
-
Starting Material: We utilize 2-chloro-2'-deoxyadenosine .[1][2][3][4] Direct methylation of 2-aminoadenine is non-selective and leads to poly-alkylation. Displacement of the C2-chloride with dimethylamine is regioselective.
-
Protection Strategy:
-
N2-position: The resulting dimethylamino group is tertiary and requires no protecting group.
-
N6-position: The exocyclic amine at C6 is primary and must be protected (typically Benzoyl) to prevent branching during oligonucleotide synthesis.
-
Transient Protection: We employ the "Transient Protection" strategy (TMS-Cl) for the N6-benzoylation step to avoid multiple protection/deprotection steps of the sugar hydroxyls.
-
-
Phosphitylation: Standard P(III) chemistry using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
Synthetic Pathway Diagram
Figure 1: Synthetic workflow for N2,N2-dimethyl-2'-deoxyadenosine phosphoramidite.
Experimental Protocols
Reagents and Equipment[3][5][6][7][8][9][10]
-
Starting Material: 2-Chloro-2'-deoxyadenosine (Cladribine) [CAS: 4291-63-8].[1]
-
Reagents: Dimethylamine (40% aq. or 2.0 M in THF), Trimethylsilyl chloride (TMS-Cl), Benzoyl Chloride (BzCl), 4,4'-Dimethoxytrityl chloride (DMT-Cl), 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Solvents: Anhydrous Pyridine, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN).
-
Safety: Work in a fume hood. Phosphitylating reagents are corrosive and moisture-sensitive.
Protocol 1: Nucleobase Modification ( )
Objective: Convert 2-chloro-dA to 2-dimethylamino-dA.
-
Setup: Place 2-chloro-2'-deoxyadenosine (1.0 eq, e.g., 2.85 g, 10 mmol) in a pressure vessel (stainless steel or heavy-walled glass pressure tube).
-
Reagent Addition: Add Dimethylamine (excess, ~20 eq).
-
Option A (Aqueous): 40% Aqueous Dimethylamine (25 mL).
-
Option B (Anhydrous): 2.0 M Dimethylamine in THF (100 mL). Preferred for easier workup.
-
-
Reaction: Seal the vessel and heat to 80°C for 12–16 hours.
-
Monitoring: Check TLC (15% MeOH in DCM). The product will be more polar (lower Rf) than the starting material.
-
Workup:
-
Cool the vessel to room temperature.
-
Evaporate volatiles under reduced pressure.[11]
-
Co-evaporate with Ethanol (
mL) to remove traces of water and amine. -
Purification: Flash chromatography (SiO2, 0-15% MeOH in DCM).
-
Yield Target: >80% as a white foam/solid.
-
Protocol 2: N6-Benzoylation (Transient Protection)
Objective: Selectively protect the exocyclic N6-amine without permanently blocking sugar hydroxyls.
-
Drying: Dry the nucleoside from Step 1 (1.0 eq) by co-evaporation with anhydrous pyridine (
). Suspend in anhydrous pyridine (10 mL/mmol). -
Transient Silylation: Add TMS-Cl (5.0 eq) dropwise at 0°C. Stir at RT for 1 hour.
-
Why? This temporarily protects the 3' and 5' hydroxyls as silyl ethers.
-
-
Acylation: Add Benzoyl Chloride (1.1 eq) dropwise. Stir for 2 hours at RT.
-
Note: The N2-dimethylamino group is tertiary and will not react. Only the N6-amine is benzoylated.
-
-
Hydrolysis (Deprotection of OH): Cool to 0°C. Add water (5 mL) followed by aqueous ammonia (28%, 5 mL). Stir for 15 minutes.
-
Chemistry: TMS groups are highly labile and hydrolyze immediately. The N-Bz bond is stable under these mild conditions.
-
-
Workup: Evaporate to a gum. Dissolve in DCM, wash with NaHCO3 (sat.) and Brine. Dry over Na2SO4.
-
Purification: Flash chromatography (SiO2, DCM/MeOH gradient).
Protocol 3: 5'-Dimethoxytritylation
Objective: Protect the 5'-OH for oligonucleotide synthesis.[12][13]
-
Reaction: Dissolve N6-Bz-nucleoside (1.0 eq) in anhydrous pyridine. Add DMT-Cl (1.2 eq) and catalytic DMAP (0.05 eq).
-
Conditions: Stir at RT for 4–6 hours. Monitor by TLC (Product turns orange upon acid spray/heating).
-
Quench: Add Methanol (2 mL) to quench excess DMT-Cl.
-
Workup: Dilute with DCM, wash with 5% NaHCO3. Critical: Avoid acidic conditions to prevent DMT loss.
-
Purification: Flash chromatography (SiO2, pre-equilibrated with 1% Triethylamine in Hexane/DCM). Elute with MeOH/DCM.
Protocol 4: 3'-Phosphitylation
Objective: Install the reactive phosphoramidite moiety.
-
Preparation: Dry the 5'-DMT nucleoside (1.0 eq) strictly under high vacuum (P2O5) overnight. Dissolve in anhydrous DCM (degassed).
-
Activation: Add DIPEA (Diisopropylethylamine, 4.0 eq).
-
Phosphitylation: Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.2 eq) dropwise at 0°C under Argon.
-
Reaction: Stir at RT for 1 hour.
-
QC Check: Take an aliquot for
P NMR. Look for a sharp doublet/multiplet at 148–149 ppm . A peak at 14-15 ppm indicates hydrolyzed reagent (H-phosphonate).
-
-
Workup: Dilute with degassed DCM. Wash with 5% NaHCO3 (cold). Dry over Na2SO4.
-
Precipitation: Concentrate to a small volume (~5 mL) and precipitate into cold Hexane (-20°C) or Pentane.
-
Storage: Store under Argon at -20°C.
Quality Control & Data Specifications
Analytical Parameters
| Test | Method | Acceptance Criteria |
| Identity | Presence of N-Me singlets (~3.0-3.2 ppm), DMT aromatics, and sugar protons. | |
| Purity | HPLC (RP-C18, TEAA/ACN) | > 98.0% |
| Coupling Efficiency | Singlet/Doublet at ~149 ppm. No P(V) peaks at -10 to 10 ppm. | |
| Water Content | Karl Fischer | < 0.05% (Strictly anhydrous required for coupling) |
Critical Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete displacement of Cl. | Increase temp to 90°C or use pressure vessel. Ensure Dimethylamine is fresh. |
| N6-Bis-Benzoylation | Excess BzCl used. | Treat with mild aq. ammonia/pyridine to cleave the second Bz group (selective for amide vs imide). |
| Oxidation of P(III) | Air/Moisture leak in Step 4. | Use strictly dry solvents (water <50ppm). Argon purge all vessels. |
References
-
Synthesis of 2-chloro-2'-deoxyadenosine (Precursor): Robins, R. K., & Robins, M. J. (1984). The synthesis of 2-chloro-2'-deoxyadenosine (Cladribine) and related purine nucleosides.[1][2][3] Journal of the American Chemical Society. (Representative citation for Cladribine synthesis).
-
Displacement of 2-halopurines with Amines: Gundersen, L. L., et al. (2005). Synthesis and Reactions of 2-Chloro- and 2-Tosyloxy-2'-deoxyinosine Derivatives.
-
Thermodynamic Effects of N2-alkylation: Gaffney, B. L., & Jones, R. A. (1982). Synthesis and physical properties of DNA containing N2,N2-dimethyl-2'-deoxyguanosine. (Analogous chemistry for dimethyl-amino substitution).
-
Phosphoramidite Chemistry Standard Protocols: Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis.[5] Tetrahedron Letters.[5]
-
General Protocol for Modified Adenine Synthesis: Seela, F., & Peng, X. (2006). 7-Deaza-2'-deoxyadenosine and 2-Chloro-2'-deoxyadenosine: Synthesis and Properties.
Sources
- 1. researchgate.net [researchgate.net]
- 2. openaccesspub.org [openaccesspub.org]
- 3. clustoxdna.chem.uoa.gr [clustoxdna.chem.uoa.gr]
- 4. Method for the preparation of 2-halo-2'-deoxyadenosine compounds for 2'-deoxyguanosine - Eureka | Patsnap [eureka.patsnap.com]
- 5. DNA Phosphoramidites for Oligonucleotide Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The influence of 2-chloro-2'-deoxyadenosine on metabolism of deoxyadenosine in human primary CNS lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2'-N-methylamino-2'-deoxyguanosine and 2'-N,N-dimethylamino-2'-deoxyguanosine and their incorporation into RNA by phosphoramidite chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. twistbioscience.com [twistbioscience.com]
- 11. Synthesis of 2′-N-Methylamino-2′-deoxyguanosine and 2′-N,N-Dimethylamino-2′-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemie.uni-wuerzburg.de [chemie.uni-wuerzburg.de]
Structural Elucidation of Epitranscriptomic Complexes: Crystallization of Protein-RNA Systems with Modified Purines
Strategic Overview
The structural characterization of protein-RNA complexes containing modified purines (e.g.,
The Core Challenge: Crystallizing these complexes requires overcoming two opposing forces:
-
Conformational Heterogeneity: Modified bases often induce flexible loop conformations in unbound RNA.
-
Chemical Instability: RNA is prone to hydrolysis, and the modification itself may be sensitive to X-ray radiation or specific pH ranges.
This guide details a proven workflow to isolate, stabilize, and crystallize these transient complexes, moving beyond standard protocols to address the specific biophysics of modified nucleotides.
Phase I: Reagent Quality & Engineering
The single most common failure point in crystallizing modified RNA complexes is the purity of the synthetic oligonucleotide. Unlike transcription, which produces biologically active long chains, chemical synthesis of modified RNA generates "failure sequences" (n-1, n-2 deletion mutants) that poison crystal growth.
RNA Synthesis and Purification
Requirement: Use solid-phase chemical synthesis for RNAs <40 nt containing site-specific modifications.
Protocol: Anion Exchange HPLC for Modified RNA Standard desalting is insufficient. You must separate the full-length modified RNA from deletion mutants.
-
Column: DNAPac PA200 or equivalent strong anion exchange column.
-
Buffers:
-
Buffer A: 25 mM Tris-HCl (pH 8.0), 6 M Urea (to denature secondary structures).
-
Buffer B: 25 mM Tris-HCl (pH 8.0), 6 M Urea, 0.5 M NaClO₄ (Sodium Perchlorate).
-
Note: Perchlorate is superior to Chloride for resolution of isomeric failures in RNA.
-
-
Gradient: 0–40% B over 45 minutes at 65°C. High temperature prevents RNA self-structure during purification.
-
Post-Processing: Desalt via Sephadex G-25 into 10 mM Na-Cacodylate (pH 6.5). Avoid Tris in the final step as it interferes with some crystallization screens.
Protein Engineering
For "reader" proteins (e.g., YTHDF1, METTL3/14), remove disordered N/C-terminal tails.
-
Surface Entropy Reduction (SER): Mutate high-entropy surface residues (Lys/Glu) to Ala/Ser to promote lattice contact formation, provided they are distal to the RNA binding pocket.
Phase II: Complex Assembly and Stoichiometry
A "mix-and-pray" approach fails with modified RNA because the affinity (
Diagram 1: Assembly & Purification Workflow
Figure 1: Workflow for isolating homogeneous protein-RNA complexes. Note the excess RNA to drive the equilibrium, followed by SEC to remove unbound species.
Protocol: The "Shift" Purification
-
Mixing: Mix Protein:RNA at a 1:1.2 molar ratio. The slight excess of RNA ensures all protein active sites are occupied.
-
Incubation: 30 min on ice.
-
SEC Run: Load onto a Superdex 75 (for complexes <70 kDa) or Superdex 200.
-
Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl₂, 1 mM TCEP.
-
Critical: Include MgCl₂ to stabilize the RNA backbone, even if the protein doesn't require it.
-
-
Peak Analysis:
-
Protein only A260/280 ≈ 0.6.
-
RNA only A260/280 ≈ 2.0.
-
Target Complex: A260/280 ≈ 1.5 – 1.7. If the peak is at 0.6, the RNA did not bind.
-
Phase III: Crystallization Strategies
Screening Matrices
Standard protein screens (PEG/Ion) often fail because they lack agents to neutralize the polyanionic RNA backbone.
Recommended Commercial Screens:
-
Natrix (Hampton Research): Contains Mg, Li, and polyamines.
-
Nucleix (Qiagen/NeXtal): Optimized for protein-nucleic acid interfaces.[1]
-
Midas (Molecular Dimensions): Alternative polymeric precipitants.
The "Modified Purine" Factor
Modified purines like
-
Avoid Detergents: High concentrations of detergents (used to prevent protein aggregation) can compete with the methylated base for the hydrophobic binding pocket, dissociating the complex.
-
Add Polyamines: Spermine or Spermidine (1–5 mM) are mandatory additives. They bind the phosphate backbone, reducing charge repulsion and allowing tighter crystal packing.
Protocol: Vapor Diffusion (Hanging Drop)
Temperature: 18°C (Standard) and 4°C (Critical for RNA stability).
-
Reservoir: 500 µL screen solution.
-
Drop: 1 µL Complex (8 mg/mL) + 1 µL Reservoir + 0.2 µL Additive (e.g., 10 mM Spermine).
-
Equilibration: Seal with grease.
-
Observation: RNA crystals often grow faster (1-3 days) than pure protein crystals.
Table 1: Troubleshooting Common Crystal Morphologies
| Observation | Diagnosis | Remedial Action |
| Heavy Precipitate | Protein/RNA aggregation | Increase salt conc. (200-500 mM NaCl) to screen charge interactions. |
| Phase Separation (Oiling) | High disorder / Detergent issue | Reduce PEG concentration; Remove detergents; Add 3% 1,6-Hexanediol. |
| Spherulites (Sea Urchins) | Nucleation too fast | Drop protein concentration by 50%; Add glycerol (5-10%) to the drop. |
| Small Needles | 1D Growth | Add "soft" additives like Betaine or Taurine; Screen different pH (+/- 0.5 units). |
Phase IV: Data Collection & Phasing
Cryoprotection
Soak crystals briefly (seconds) in mother liquor + 25% Glycerol or Ethylene Glycol.
-
Warning: Avoid high salt spikes during transfer, as this can disrupt the specific electrostatic interactions holding the RNA in the complex.
Phasing Strategies for Modified RNA
If Molecular Replacement (MR) is not possible:
-
SAD/MAD on Protein: Se-Met derivatization of the protein is the most reliable method.
-
Heavy Atom Soaking (RNA focused):
-
Cobalt Hexammine: Mimics hydrated Mg²⁺. Soak crystals in 5–10 mM [Co(NH₃)₆]Cl₃. It binds to the RNA major groove, providing anomalous signal.
-
Brominated/Iodinated RNA: Synthesize the RNA with 5-Br-Uracil or 5-I-Uracil at non-interface positions.
-
Diagram 2: Interaction Logic & Stability
Figure 2: Mechanistic logic of crystallization additives. Polyamines neutralize backbone repulsion, allowing the weak hydrophobic interaction of the modification to stabilize the complex.
References
-
Ke, A., & Doudna, J. A. (2004). Methods for crystallization of RNA and RNA-protein complexes.[2] Methods, 34(3), 408–414.[2] Link
-
Li, F., Zhao, D., Wu, J., & Shi, Y. (2014). Structure of the YTH domain of human YTHDF2 in complex with an m6A mononucleotide reveals an aromatic cage for m6A recognition. Cell Research, 24, 1490–1492. Link
-
Wahl, M. C., et al. (1996). RNA - Synthesis, Purification and Crystallization.[3] Acta Crystallographica Section D, 52, 668-675.[3] Link
-
Golden, B. L., & Kundrot, C. E. (2003). RNA crystallization. Journal of Structural Biology, 142(1), 98-107. Link
-
Hampton Research. (n.d.). Nucleic Acid Crystallization Guide. Link
Sources
HPLC purification methods for 2-dimethylaminoadenine nucleosides
Application Note: High-Purity Isolation of 2-Dimethylaminoadenine Nucleosides via RP-HPLC
Executive Summary & Chemical Context
This guide details the High-Performance Liquid Chromatography (HPLC) purification of 2-dimethylaminoadenine nucleosides (specifically 2-dimethylamino-6-aminopurine riboside/deoxyriboside). These molecules are critical modified nucleosides used in aptamer development, antisense oligonucleotide (ASO) stabilization, and RNA structural biology.
The Purification Challenge: Unlike canonical adenosine, the introduction of the dimethylamino group at the C2 position creates two distinct chromatographic challenges:
-
Increased Lipophilicity: The two methyl groups significantly increase retention on C18 phases, requiring higher organic content for elution.[1]
-
Acid Lability (The "Depurination Trap"): The electron-donating nature of the dimethylamino group can stabilize the protonation of N7, potentially accelerating glycosidic bond hydrolysis (depurination) under acidic conditions. Standard TFA-based methods (pH < 2.[1]0) pose a high risk of product degradation.[1]
Scope: This protocol prioritizes pH-neutral to slightly basic mobile phases to ensure integral isolation of the nucleoside while maximizing resolution from mono-methylated impurities and synthetic precursors.[1]
Method Development Strategy
Stationary Phase Selection
-
Primary Choice: C18 (Octadecylsilane): High-coverage, end-capped C18 columns (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge) are recommended. The end-capping reduces secondary silanol interactions which can cause peak tailing for amine-rich bases.[1]
-
Alternative: Phenyl-Hexyl: If the 2-dimethylamino analog co-elutes with its non-methylated precursor (2-aminoadenosine), a Phenyl-Hexyl column offers alternative selectivity based on pi-pi interactions with the purine ring.
Mobile Phase Chemistry (Critical)
-
Buffer A (Aqueous): 10 mM Ammonium Bicarbonate (pH 7.8 - 8.2) or 100 mM Triethylammonium Acetate (TEAA, pH 7.0).[1]
-
Why: These buffers maintain the nucleoside in a neutral state, preventing acid-catalyzed depurination. They are also volatile, making them compatible with LC-MS and simplifying downstream lyophilization.[1]
-
-
Buffer B (Organic): Acetonitrile (MeCN).[1] Methanol is generally avoided due to higher backpressure and lower elution strength for these lipophilic compounds.[1]
Detection Wavelength
While Adenosine absorbs maximally at ~260 nm, the substitution at the C2 position typically induces a bathochromic shift (red shift) .
-
Recommendation: Set the Diode Array Detector (DAD) to scan 200–400 nm.[1]
-
Target Wavelength: Monitor 275–280 nm for the product to maximize sensitivity and distinguish it from standard DNA/RNA contaminants.
Visualization: Method Development Workflow
The following diagram outlines the logical flow for developing a robust purification method for labile nucleosides.
Figure 1: Step-by-step workflow for developing a purification method for acid-sensitive nucleosides.
Detailed Protocols
Protocol A: Analytical QC & Stability Check
Purpose: To assess purity and verify that the chromatographic conditions do not degrade the sample.
Reagents:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 8.0 (adjusted with Ammonium Hydroxide).
-
Mobile Phase B: 100% Acetonitrile (HPLC Grade).[1]
Instrument Settings:
-
Column: C18, 4.6 x 150 mm, 3.5 µm or 5 µm.[1]
-
Temperature: 25°C (Do not heat column >40°C to avoid thermal degradation).
-
Detection: UV 280 nm (Reference 360 nm).[1]
Gradient Table:
| Time (min) | % Buffer B | Event |
| 0.0 | 2 | Equilibration |
| 2.0 | 2 | Load |
| 15.0 | 40 | Linear Gradient |
| 18.0 | 95 | Wash |
| 20.0 | 95 | Wash |
| 20.1 | 2 | Re-equilibration |
| 25.0 | 2 | End |
Self-Validating Step (Stability Test):
-
Inject the sample immediately after preparation.[1][3] Record the area of the main peak.
-
Leave the sample vial in the autosampler (at ambient temp or 25°C) for 4 hours.
-
Re-inject.[1]
-
Pass Criteria: Main peak area variance < 2% and no new peaks appear at the solvent front (which would indicate free base release via depurination).[1]
Protocol B: Preparative Purification
Purpose: Isolation of mg to gram quantities.
Workflow:
-
Sample Prep: Dissolve crude solid in a minimum volume of 10-15% MeCN in Water.[1] If solubility is poor, add DMSO (max 5% of total volume). Filter through a 0.22 µm PTFE filter.
-
Column: Prep C18, 19 x 150 mm (or larger), 5 µm.
-
Flow Rate: 15–20 mL/min (system dependent).
-
Buffer System: Use 100 mM TEAA (pH 7.0) .
-
Note: TEAA is preferred over bicarbonate for prep scale because it acts as a volatile ion-pairing reagent, improving peak shape for the amine-rich nucleoside, allowing higher loading capacity.
-
Fraction Collection Logic:
-
Trigger: Slope + Threshold.
-
Logic: Collect only the "heart" of the peak if purity >99% is required. Collect "peak + tail" if yield is the priority, then re-purify the tail.
-
Post-Run Treatment: Pool fractions and lyophilize immediately. TEAA is volatile; however, repeated lyophilization from water may be needed to remove all traces of acetic acid/triethylamine.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction of the basic dimethylamino group with residual silanols.[1] | Increase buffer concentration (e.g., to 50mM) or add 1% Triethylamine to the mobile phase (ensure pH is adjusted). |
| Split Peaks | Sample solvent too strong (e.g., pure DMSO or 100% MeOH).[1] | Dilute sample with water/buffer until organic content is <20%.[1] |
| New Peak at Solvent Front | Depurination. The glycosidic bond is breaking.[1] | STOP. Check pH of aqueous buffer. Ensure it is > 6.5. Lower column temperature to 20°C. |
| Retention Shift | Column contamination or "phase collapse" (rare in modern columns).[1] | Wash column with 95% MeCN.[1] Ensure equilibration time is at least 5 column volumes. |
Logical Diagram: Purification Decision Tree
This diagram assists in making real-time decisions during the purification process based on impurity profiles.[1]
Figure 2: Decision matrix for selecting the optimal purification route based on impurity profile.
References
-
Agilent Technologies. (2022).[1] Fast and Selective Purification of Oligonucleotides Using Preparative HPLC/MS. Retrieved from [Link]
-
Helix Chromatography. (n.d.).[1] HPLC Methods for analysis of Adenosine. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021).[1] Synthesis and Incorporation of a pH‐Responsive Nucleoside Into DNA Sequences. PMC. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Optimizing coupling efficiency of steric hindered purine phosphoramidites
Welcome to the Advanced Oligonucleotide Synthesis Support Hub .
This guide is designed for senior researchers and process chemists encountering low coupling efficiencies (CE) when working with sterically hindered purine phosphoramidites (e.g., 2'-O-Methyl, LNA, or bulky exocyclic protection like t-butylphenoxyacetyl).
Module 1: The Mechanistic Barrier
The Problem: Standard DNA synthesis relies on rapid kinetics. However, purines (Adenine/Guanine) with bulky modifications at the 2'-position or exocyclic amines introduce significant steric hindrance. This physical bulk shields the active phosphoramidite center from the 5'-hydroxyl group of the growing chain, drastically reducing the effective collision frequency.
The Result:
-
Slow Kinetics: The reaction rate constant (
) drops significantly. -
n-1 Deletions: The standard coupling window (90–120s) closes before the reaction reaches completion.
Visualizing the Blockade:
Figure 1: Mechanistic representation of steric hindrance preventing nucleophilic attack at the phosphorus center.
Module 2: Reagent Chemistry & Activator Selection
Q: Why is my standard Tetrazole activator failing? A: Standard 1H-Tetrazole (pKa ~4.89) is often too weak and slow for hindered bases. The bulky groups require a more acidic environment to accelerate the protonation of the diisopropylamino leaving group, or a more nucleophilic catalyst to stabilize the intermediate.
Recommendation: Switch to ETT or DCI .
Activator Performance Matrix
| Activator | Chemical Name | pKa | Solubility (ACN) | Application Note |
| Tetrazole | 1H-Tetrazole | ~4.89 | ~0.45 M | Avoid. Too slow for hindered purines; leads to low CE. |
| ETT | 5-Ethylthio-1H-tetrazole | ~4.28 | ~0.75 M | Recommended. Higher acidity drives faster activation. Ideal for RNA/2'-OMe. |
| BTT | 5-Benzylthio-1H-tetrazole | ~4.08 | ~0.33 M | High Risk/High Reward. Very fast, but high acidity can cause n+1 insertions (detritylation) if coupling > 6 mins.[1] |
| DCI | 4,5-Dicyanoimidazole | ~5.20 | > 1.0 M | Excellent Alternative. Less acidic but highly nucleophilic. Minimizes depurination risks. |
Critical Insight: If using BTT , do not exceed 6 minutes of coupling time, or you risk acid-catalyzed removal of the DMT group on the incoming monomer, leading to double additions (n+1).
Module 3: Synthesizer Engineering Parameters
Q: How do I adjust my instrument for hindered purines? A: You must move from "Standard DNA" protocols to "Modified/RNA" protocols. The key variables are Concentration and Contact Time .[]
Protocol: Optimized Double-Coupling Cycle
For hindered bases (e.g., 2'-OMe-G, LNA-A), a single pass is statistically insufficient. Implement this double-coupling workflow:
-
Delivery 1 (The "Seeding" Step):
-
Amidite Conc: 0.10 M – 0.15 M (Standard is often 0.05 M).
-
Ratio: 60:40 (Activator:Amidite).
-
Wait Step: 6 minutes.
-
Note: Do not wash yet.
-
-
Delivery 2 (The "Completion" Step):
-
Action: Re-deliver fresh Amidite + Activator to the column.
-
Wait Step: 4–6 minutes.
-
Why? The first delivery may deplete the activator or consume water traces. The second delivery ensures a fresh excess of active species to hit the remaining unreacted 5'-OH sites.
-
-
Oxidation:
-
Ensure the oxidizer (Iodine/Water/Pyridine) is fresh. Hindered phosphites are bulky and oxidize slower; ensure at least 45 seconds of contact time to prevent P(III) instability during cleavage.
-
Module 4: Troubleshooting & Diagnostics
Q: I see "n-1" peaks in my Mass Spec. Is it coupling or capping? A: For hindered bases, it is almost always coupling efficiency .
-
n-1 (Shortmer): The coupling failed, and the unreacted chain was capped.
-
Fix: Increase coupling time, check water content (<10 ppm), switch to ETT.
-
-
n+1 (Longmer): The coupling was too aggressive (too acidic), or the wash after coupling was insufficient before oxidation.
-
Fix: Switch from BTT to DCI, or increase acetonitrile wash volume between coupling and oxidation.
-
Troubleshooting Logic Tree:
Figure 2: Diagnostic workflow for identifying the root cause of synthesis failure.
References
-
Glen Research. (2018). Activator Selection for Oligonucleotide Synthesis.[][3][][5][6] Glen Report 19.29. [Link]
-
Welz, R., & Muller, S. (2002).[7] 5-(Benzylthio)-1H-tetrazole: A new, highly efficient activator for the synthesis of oligonucleotides.[7] Tetrahedron Letters, 43(5), 795-797. [Link]
-
Vargeese, C., et al. (1998).[7] Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole.[6][8] Nucleic Acids Research, 26(4), 1046–1050. [Link]
-
Glen Research. (n.d.). 2'-OMe-A-PACE Phosphoramidite Product Guide & Coupling Protocols.[Link]
Sources
- 1. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 8. alfachemic.com [alfachemic.com]
Troubleshooting low yields in 2-dimethylaminoadenine nucleoside synthesis
Executive Summary & Core Diagnostic
The Central Problem: Low yields in the synthesis of 2-dimethylaminoadenine nucleosides are rarely due to a single catastrophic failure. Instead, they typically result from two competing mechanistic bottlenecks:
-
Regiochemical Scrambling: Competition between N9 (desired) and N7 (undesired) glycosylation during the Vorbrüggen coupling.
-
Electronic Deactivation: The "C2-Stall." Once the C6-amino group is installed, the purine ring becomes electron-rich, significantly deactivating the C2-position toward the final nucleophilic aromatic substitution (
) with dimethylamine.
Immediate Recommendation: If you are attempting to glycosylate the fully functionalized base (2-dimethylaminoadenine) directly, stop .[1] The steric bulk of the dimethyl group at C2 combined with the electron-rich nature of the base makes this route notoriously inefficient. The industry-standard "Rescue Route" involves glycosylating a 2,6-dichloropurine precursor, followed by sequential regioselective amination.[1]
Troubleshooting Module: The Glycosylation Step
Context: You are coupling a silylated purine base with a protected ribofuranose (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose).[1]
FAQ: Why is my N9/N7 ratio poor (high N7 impurity)?
Root Cause: Kinetic vs. Thermodynamic Control.[1] In 2,6-dichloropurine glycosylation, the N7-isomer is often the kinetic product, while the N9-isomer is the thermodynamic product. If you stop the reaction too early or run it too cold, you trap the N7 isomer.
Diagnostic Protocol:
-
Check Solvent: Are you using Acetonitrile (MeCN)? MeCN favors the kinetic N7 product at lower temperatures.
-
Check Catalyst: Are you using
or TMSOTf?
Corrective Action (The "Thermodynamic Push"):
-
Switch Solvent: Use Toluene or 1,2-Dichloroethane (DCE) instead of MeCN.[1] These solvents allow for higher reaction temperatures.[1]
-
Increase Temperature: Heat the reaction to 80–85°C . This promotes the rearrangement of the kinetically formed N7-isomer to the thermodynamically stable N9-isomer.
-
Catalyst Choice: TMSOTf is generally cleaner, but if N7 persists, ensure you are using a slightly longer reaction time to allow equilibration.
Visual Guide: Glycosylation Decision Tree
Caption: Decision logic for optimizing the glycosylation step. Note the critical pivot away from direct coupling of the functionalized base.
Troubleshooting Module: The Functionalization (The "C2-Stall")
Context: You have successfully made 2,6-dichloropurine nucleoside. You now need to convert the two chlorines into amines. The Trap: Users often try to displace the C2-chlorine after converting the C6-chlorine to an amine.[1] The C6-amine pushes electron density into the ring, deactivating the C2-chlorine.
FAQ: Why won't the C2-chlorine react with dimethylamine?
Symptom: You have 2-chloro-adenosine (C6-NH2 installed), but reaction with dimethylamine yields starting material or hydrolysis products.
Root Cause: Electronic deactivation.[1] A C6-amino group makes the purine ring electron-rich.[1]
Protocol A: The High-Pressure Fix (Standard) If you must use the chloro-intermediate:
-
Solvent: Ethanol or n-Butanol.[1]
-
Reagent: Anhydrous Dimethylamine (excess, >10 eq).
-
Conditions: Steel Bomb (Autoclave) at 90–100°C for 12–24 hours. Refluxing in methanol is usually insufficient.[1]
Protocol B: The "Fluoro-Switch" (High Yield / Pro Tip) Fluorine is a much better leaving group than chlorine for deactivated systems due to the high electronegativity of F creating a stronger dipole at the C2 carbon.
-
Intermediate: Convert 2,6-dichloropurine nucleoside to 2-amino-6-chloropurine nucleoside.
-
Activation: Treat with
and (diazotization) or treat 2,6-dichloropurine with generic fluoride sources before glycosylation (less common).[1] -
Better Route: Convert 2-chloroadenosine to 2-fluoroadenosine using KF/18-crown-6 or TBAF in DMSO before adding dimethylamine.[1]
-
Result: The displacement of C2-F by dimethylamine occurs rapidly at much lower temperatures (often 50-60°C), preserving the glycosidic bond.
Comparative Data: Leaving Group Efficiency
| Parameter | C2-Chloride Route | C2-Fluoride Route |
| Reactivity | Low (Deactivated) | High (Inductively Activated) |
| Temperature | 90–110°C (Pressure Vessel) | 40–60°C (Sealed Tube) |
| Time | 24–48 Hours | 4–8 Hours |
| Risk | Glycosidic bond cleavage (Depurination) | Minimal degradation |
| Typical Yield | 40–55% | 75–85% |
Troubleshooting Module: Deprotection & Isolation
Context: Final removal of sugar protecting groups (Benzoyl/Acetyl).
FAQ: My product disappears during deprotection (Depurination).
Root Cause: 2-dimethylaminoadenine is more basic than adenine.[1] It can protonate easily, making the N-glycosidic bond susceptible to acid-catalyzed hydrolysis, even in seemingly neutral conditions if local pH drops.[1]
Corrective Action:
-
Avoid Acid: Never use acidic eluents during HPLC purification (e.g., 0.1% TFA). Use Ammonium Bicarbonate or Triethylammonium Acetate (TEAA) buffers (pH 7–8).[1]
-
Deprotection Reagent: Use Methanolic Ammonia (saturated) at 0°C to RT.[1] Avoid heating during deprotection.[1]
-
Workup: Do not evaporate to dryness from an acidic fraction.[1] Neutralize immediately.
Master Synthesis Workflow
The following diagram outlines the optimized pathway to maximize yield and minimize side reactions.
Caption: Optimized synthetic workflow highlighting the "Fluoro-Activation" pathway (Path B) to overcome the C2-deactivation barrier.
References
-
Vorbrüggen Glycosylation Mechanics
-
C2-Displacement Challenges
-
Fluoro-Activation Strategy
-
General Stability Data
Sources
- 1. 2-Chloroadenosine | C10H12ClN5O4 | CID 8974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. openaccesspub.org [openaccesspub.org]
- 7. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing steric clash in 2-dimethylaminoadenine modified RNA helices
The following technical support guide is designed for researchers working with modified RNA oligonucleotides, specifically addressing the structural and thermodynamic challenges of 2-dimethylaminoadenine (also known as N2,N2-dimethyl-2,6-diaminopurine or
Topic: Minimizing Steric Clash in 2-Dimethylaminoadenine ( ) Modified RNA
Status: Active Specialist: Senior Application Scientist, RNA Structural Biology Last Updated: February 28, 2026
Core Issue: The Minor Groove Conflict
User Question:
"I substituted Adenine with 2-dimethylaminoadenine to alter the physicochemical properties of my RNA helix, but the duplex is failing to anneal or shows a drastically reduced
Technical Diagnosis:
You are experiencing Minor Groove Steric Occlusion . Unlike standard Adenine (which has no functional group at C2) or 2-aminoadenine (DAP, which stabilizes the helix via a third hydrogen bond), the 2-dimethylamino group introduces significant hydrophobic bulk directly into the minor groove.
In a canonical A-form RNA helix:
-
The Clash: The two methyl groups at the N2 position project into the minor groove.
-
The Target: These methyl groups sterically clash with the 2'-OH group of the ribose on the opposing strand (the Uridine partner) and disrupt the conserved "spine of hydration" that stabilizes RNA duplexes.
-
The Result: This forces the helix to widen or the base pair to break, resulting in a severe thermodynamic penalty (
is highly positive).
Visualizing the Clash (Mechanism)
Figure 1: Mechanism of Steric Hindrance. The N2-dimethyl group (Red) physically impacts the 2'-OH of the opposing strand, preventing stable A-form geometry.
Troubleshooting & Optimization Protocols
Scenario A: "I must use this modification for a specific probe/drug application."
If the modification is non-negotiable (e.g., used as a hydrophobic anchor or specific receptor ligand), use these strategies to accommodate the bulk.
Strategy 1: The "Deoxy" Relief (High Success Rate)
The primary clash is with the 2'-hydroxyl group of the partner strand. Removing this group alleviates the steric pressure.
-
Protocol: Design the complementary strand to contain a DNA nucleotide (2'-deoxyuridine or Thymidine) at the pairing position.
-
Why it works: DNA lacks the 2'-OH. This deepens the minor groove slightly and removes the direct steric collision partner.
-
Expected Outcome: Partial recovery of
(though likely still lower than a canonical A-U pair).
Strategy 2: The "Wobble" Shift
Standard Watson-Crick geometry is too tight. Shift to a geometry that tolerates minor groove bulk.
-
Protocol: Pair the 2-dimethylaminoadenine with Guanine (creating a purine-purine mismatch) or Inosine .
-
Why it works: Purine-purine pairs often adopt "sheared" geometries or widen the C1'-C1' distance, potentially creating more room in the groove.
-
Risk: This creates a local bulge/kink in the RNA.
Scenario B: "I am seeing unexpected results in my synthesis/QC."
User Question:
"My mass spec confirms the mass, but the coupling efficiency was low. Is this related?"
Troubleshooting Synthesis:
The dimethylamino group is electron-donating, making the N7/N3 positions more basic, but the exocyclic amine is less nucleophilic due to methylation.
| Issue | Cause | Solution |
| Low Coupling Yield | Steric hindrance of the phosphoramidite itself during coupling. | Increase coupling time to 6–10 minutes (vs. standard 2 min). Use 0.3 M ETT activator. |
| Deprotection Failure | The N2-dimethyl group is stable, but if you used N6-protecting groups, they might be stubborn. | Use UltraMild deprotection (0.05 M Potassium Carbonate in Methanol) if compatible, or standard AMA at 65°C. |
| Hydrophobicity | The dimethyl group makes the oligo significantly more hydrophobic. | Expect a shifted retention time on RP-HPLC (elutes later than standard RNA). |
Experimental Validation Workflow
Use this logic flow to validate your construct before proceeding to biological assays.
Figure 2: Validation Logic Flow. Critical decision points for rescuing destabilized helices.
Frequently Asked Questions (FAQ)
Q: Are you sure I don't mean
- (KsgA/Dim1 mod): Methyls are on the Watson-Crick face . This blocks base pairing entirely and is used to create "bubbles" or recognition loops in rRNA [1].
-
2-dimethylaminoadenine: Methyls are in the Minor Groove . This allows base pairing (via N1 and N6) but destabilizes it due to the steric clash described above. Ensure you have ordered the correct phosphoramidite.
Q: Can I use this modification to block Reverse Transcriptase? A: Yes. The minor groove bulk often stalls polymerases (like RT or T7) because the enzyme "reads" the minor groove geometry to verify correct base pairing. The clash can induce a "stop" or a mutation signature during sequencing [2].
Q: Does this modification affect RNA-protein interactions? A: Strongly. Proteins that bind the minor groove (e.g., certain ribosomal proteins, helicases, or ADARs) will be blocked. Conversely, proteins that require a widened groove might bind better.
References
-
O'Farrell, H. C., et al. (2004). "Substrate recognition by the Escherichia coli rRNA methyltransferase KsgA." Journal of Molecular Biology. Link
-
Harcourt, E. M., et al. (2017). "Chemical modification of RNA: A new frontier in drug discovery." Nature Reviews Drug Discovery. Link
-
Egli, M., & Pallan, P. S. (2007). "Crystallographic studies of chemically modified nucleic acids: A backward glance." Chemistry & Biodiversity.[1] Link
-
Gryaznov, S. M. (2010).[2] "Oligonucleotide N3'→P5' phosphoramidates as potential therapeutic agents." Chemistry & Biodiversity (Discussing steric implications of minor groove modifications). Link
For further assistance with custom synthesis designs, please contact the Structural Biology Support Team.
Sources
Technical Support Center: Purine, 6-amino-2-dimethylamino- (2-Dimethylaminoadenine)
Welcome to the Technical Support Center for Purine, 6-amino-2-dimethylamino- (commonly known as 2-Dimethylaminoadenine, CAS: 5434-23-1). As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. Here, we explore the mechanistic causality behind reagent degradation and provide self-validating protocols to ensure absolute reproducibility in your assays.
This compound is a highly valuable building block in the synthesis of poly(2-dimethylaminoadenylic acid) and acts as a core scaffold for "dual anta-inhibitors" targeting the A2A adenosine receptor and Casein Kinase 1 delta (CK1δ) [1]. However, its electron-rich purine ring and specific functional groups require rigorous handling.
Part 1: Core Principles of Storage & Stability (The "Why")
To maintain the scientific integrity of your experiments, you must understand the chemical vulnerabilities of 2-dimethylaminoadenine.
-
Exocyclic Amine Vulnerability: The
-dimethyl group is strongly electron-donating. This makes the purine ring highly electron-rich, increasing its susceptibility to electrophilic attack and ambient oxidation compared to standard adenine. -
Hygroscopicity & Micro-environments: In its solid state, the powder is hygroscopic. Moisture ingress does not just cause clumping; it creates localized aqueous micro-environments where pH shifts can catalyze slow hydrolysis or aggregation.
-
Photo-oxidation: Prolonged exposure to UV or ambient laboratory light can induce radical formation at the N-methyl groups, leading to N-dealkylation or the formation of N-oxides.
Caption: Logical pathways of 2-dimethylaminoadenine environmental degradation.
Part 2: Quantitative Stability Data
The table below summarizes the expected shelf life and primary risk factors for 2-dimethylaminoadenine across different formats. Always default to the most conservative storage condition.
| Reagent Format | Storage Condition | Estimated Shelf Life | Primary Degradation Risk Factor |
| Solid Powder | -20°C, Desiccated, Dark | > 24 months | Moisture ingress (Condensation) |
| Solid Powder | 4°C, Desiccated, Dark | 12 months | Ambient oxygen / Thermal stress |
| DMSO Stock (10 mM) | -80°C, Argon Purged | 6 months | Freeze-thaw cycles / Water absorption |
| Aqueous Buffer (pH 7.4) | 4°C | < 1 week | Hydrolysis / Microbial growth |
Part 3: Troubleshooting Guide & FAQs
Q1: My 2-dimethylaminoadenine powder has turned from off-white to a yellowish-brown. Is it still usable for my kinase assays? A1: No. Discoloration is a macroscopic indicator of photo-oxidation or N-oxidation of the dimethylamino group. Because this compound is used to synthesize highly specific A2A/CK1δ modulators [2], even a 5% degradation impurity can act as a false inhibitor or sequester your target protein. Corrective Action: Discard the reagent. To prevent this, always store the solid under an inert gas (Argon/Nitrogen) at -20°C in amber or foil-wrapped vials.
Q2: I prepared a 10 mM stock in DMSO, but after thawing it for a second time, I see fine precipitates. Why did this happen? A2: DMSO is incredibly hygroscopic. Every time you open the vial at room temperature, it absorbs atmospheric moisture. Water drastically reduces the solubility of the hydrophobic purine base, causing micro-precipitation. Corrective Action: Warm the vial gently to 37°C and sonicate for 5 minutes. If the solution does not become 100% transparent, the water contamination is too high and the effective concentration is compromised.
Q3: My A2A receptor binding assay shows inconsistent
Part 4: Standard Operating Procedures (SOPs)
To guarantee trustworthiness in your assays, do not rely on ad-hoc reagent preparation. Follow this self-validating protocol for creating and storing stock solutions.
Protocol: Preparation and Cryopreservation of Anhydrous DMSO Stocks
Step 1: Thermal Equilibration (Critical Step) Remove the desiccated vial of solid 2-dimethylaminoadenine from -20°C storage. Do not open it immediately. Allow it to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the batch.
Step 2: Anhydrous Solubilization Weigh the required mass in a dry environment (relative humidity <30%). Dissolve the powder in LC-MS grade Anhydrous DMSO (≤0.005% water) to achieve your target concentration (e.g., 10 mM). Vortex vigorously for 60 seconds.
Step 3: Self-Validation (QC Check) Hold the vial against a dark background under a bright light. The solution must be 100% transparent . Any turbidity, cloudiness, or particulate matter indicates moisture contamination or incomplete dissolution. Validation: Do not proceed if the solution is turbid.
Step 4: Single-Use Aliquoting & Inert Gas Purge Divide the clear solution into 10–50 µL single-use aliquots using low-bind microcentrifuge tubes. Gently blow a stream of dry Argon or Nitrogen gas over the liquid surface for 3–5 seconds to displace ambient oxygen.
Step 5: Cryopreservation Flash-freeze the aliquots in liquid nitrogen (optional but recommended) and immediately transfer to a -80°C freezer for long-term storage.
Caption: Self-validating workflow for preparing and storing 2-dimethylaminoadenine DMSO stocks.
References
-
Ishikawa, F., & Frazier, J. (1973). Poly(2-dimethylaminoadenylic acid). Synthesis and characterization of the homopolymer. Biochemistry.[Link][1]
-
Spinaci, A., Buccioni, M., Catarzi, D., Cui, C., Colotta, V., Dal Ben, D., Cescon, E., Francucci, B., Grieco, I., Lambertucci, C., et al. (2023). "Dual Anta-Inhibitors" of the A2A Adenosine Receptor and Casein Kinase CK1delta: Synthesis, Biological Evaluation, and Molecular Modeling Studies. Pharmaceuticals.[Link][2]
Sources
Resolving peak tailing in HPLC analysis of dimethylamino purines
Technical Support Center: HPLC Analysis of Dimethylamino Purines Ticket ID: #PUR-8829-T Subject: Resolving Peak Tailing and Asymmetry in Basic Purine Analysis Status: Open / Actionable[1]
Executive Summary: The "Why" Behind the Tail
User Query: "I am analyzing 6-dimethylaminopurine (6-DMAP) and related analogs. My peaks are tailing significantly (As > 1.5), causing resolution loss and integration errors. Changing the gradient didn't help."
The Root Cause: Dimethylamino purines are hydrophobic bases. The tailing you observe is rarely a chromatographic efficiency issue; it is almost exclusively a thermodynamic interaction issue .
At typical HPLC pH levels (pH 3–8), two things happen simultaneously:
-
The Analyte: The purine nitrogen atoms (specifically N1 or N7) are protonated (
). -
The Column: Residual silanol groups (
) on the silica support deprotonate into anions ( ).[1]
The Result: Your column is acting like a weak cation exchanger. The protonated purine sticks to the ionized silanol sites, dragging the peak tail. To fix this, we must break this interaction using pH control or steric competition .[1]
Diagnostic Workflow
Before altering your method, follow this decision tree to isolate the variable causing the tailing.
Figure 1: Step-by-step logic flow for isolating the source of peak asymmetry in basic analyte separations.
Module A: Mobile Phase Engineering
The most effective way to eliminate tailing without buying a new column is to modify the mobile phase chemistry.
Strategy 1: The "Rule of 2" (pH Control)
You must operate at least 2 pH units away from the analyte's pKa or the silanol's pKa to ensure a single ionization state.
| pH Strategy | Mechanism | Pros | Cons |
| Low pH (< 3.0) | Protonates silanols ( | Compatible with most C18 columns; suppresses ionization of acidic impurities. | May degrade bonded phase (hydrolysis) if not "Stable Bond" type.[1] |
| High pH (> 10.0) | De-protonates the purine ( | Best peak shape for bases; increases retention of hydrophobic bases. | FATAL to standard silica columns (dissolves silica).[1] Requires Hybrid (e.g., BEH) columns.[1] |
Strategy 2: Silanol Blocking (The TEA Protocol)
If you cannot change the pH significantly, use Triethylamine (TEA) as a sacrificial base. TEA competes with the purine for the active silanol sites.
Protocol: Preparation of Mobile Phase with TEA Standard: 25 mM Phosphate Buffer + 0.1% TEA, pH 3.0[1]
-
Weigh: Dissolve phosphate salts in 900 mL of HPLC-grade water.
-
Add Modifier: Add 1.0 mL of Triethylamine (TEA).
-
Note: The solution will become alkaline.
-
-
Adjust pH: Titrate with Phosphoric Acid (
) until pH reaches 3.0. -
Dilute: Bring to volume (1000 mL) with water.
-
Filter: Filter through a 0.2 µm nylon filter.
Module B: Stationary Phase Selection
If mobile phase adjustments fail, your stationary phase likely has high "Type A" silanol activity.[1]
Recommended Column Chemistries for Dimethylamino Purines:
-
Hybrid Particles (e.g., Waters XBridge/BEH, Agilent Extend):
-
Why: The silica backbone is chemically modified (bridged with ethyl groups) to resist dissolution at high pH.
-
Benefit: Allows you to run at pH 10.5, keeping the purine neutral and tail-free.[1]
-
-
Polar-Embedded Groups (e.g., Phenomenex Synergi Fusion, Supelco Ascentis):
-
Why: Contains an embedded polar group (amide/carbamate) near the surface.
-
Benefit: The embedded group creates a "water shield" that prevents the hydrophobic purine from reaching the deeper, acidic silanols.
-
-
"Base Deactivated" (End-capped):
-
Why: Undergoes a secondary bonding step to cap residual silanols with small trimethylsilyl groups.
-
Benefit: Reduces accessible silanols, though less effective than Hybrid technology for very strong bases.[1]
-
Module C: Hardware & System Checks
Sometimes the chemistry is perfect, but the plumbing is wrong.
Q: My peak is tailing, but the tail is "heavy" (As > 2.0). A: Check for Extra-Column Volume (ECV) . Dimethylamino purines often elute early (low k') if the organic content is high. Early eluting peaks are highly susceptible to dead volume.[1]
-
The Test: Replace the column with a zero-dead-volume union. Inject acetone. If the peak is wide/tailing, the issue is your tubing or detector cell.[1]
-
The Fix:
-
Use 0.005" ID (Red) tubing for UPLC/UHPLC.[1]
-
Ensure the ferrule is swaged correctly (no gap at the bottom of the port).
-
References
-
McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link[1]
-
Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting: Peak Tailing. Agilent Technical Guides.[1] Link
-
Waters Corporation. (2025).[2] Mobile Phase Preparation Guide: Triethylamine Buffers. Waters Support Library. Link
-
Chrom Tech. (2025).[3][4] What Causes Peak Tailing in HPLC? Chrom Tech Technical Articles.[1][4] Link
-
PubChem. (2025). 6-Dimethylaminopurine Compound Summary (pKa Data). National Library of Medicine. Link[1]
Sources
Technical Support Center: Overcoming Polymerase Stalling at 2-dimethylaminoadenine (m²A) Sites
Introduction
2-dimethylaminoadenine (m²A), also known as N²,N²-dimethyladenine, is a modified nucleobase that can be present in DNA templates, either as a result of specific experimental designs or as a form of DNA damage. The presence of two methyl groups on the exocyclic amine of adenine introduces significant steric bulk in the major groove of the DNA. This modification poses a formidable challenge to DNA polymerases, often leading to a complete halt, or "stalling," of DNA synthesis. This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering this issue, offering troubleshooting strategies and detailed protocols to ensure successful amplification of m²A-containing templates.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism causing DNA polymerases to stall at m²A sites?
Polymerase stalling at m²A is primarily a result of steric hindrance within the enzyme's active site. High-fidelity DNA polymerases, which are essential for accurate DNA replication, possess a tightly constrained active site that accommodates standard Watson-Crick base pairs. The two methyl groups on the m²A base are too bulky to fit properly, physically clashing with amino acid residues. This clash prevents the polymerase from closing around the template-dNTP pair, a conformational change that is critical for catalysis, thus arresting DNA synthesis.
Q2: Are all DNA polymerases blocked by m²A to the same extent?
No, there is significant variation among polymerases. The ability to bypass a lesion like m²A is inversely related to a polymerase's fidelity.
-
High-Fidelity Proofreading Polymerases (e.g., Pfu, KOD, Phusion): These enzymes have the most difficulty and are most likely to stall. Their 3'→5' exonuclease (proofreading) activity can also excise the primer when synthesis stalls.[1]
-
Non-Proofreading Polymerases (e.g., Taq Polymerase): These enzymes, belonging to the A-family, have a more relaxed active site and are more likely to bypass m²A, though often with reduced efficiency.
-
Translesion Synthesis (TLS) Polymerases: This specialized class of polymerases (e.g., from the Y-family) has a very open and flexible active site specifically adapted to accommodate bulky lesions and other forms of DNA damage.[2][3] They are the most effective at bypassing m²A but typically have very low fidelity on undamaged templates.[2][4]
Q3: My PCR is failing. How do I know if polymerase stalling at a modified base is the cause?
The classic symptom of polymerase stalling is the appearance of a specific, truncated PCR product on an agarose gel. You will see a distinct band that is shorter than your expected full-length product, with its size corresponding to the distance from the forward primer to the m²A site. In many cases, you may simply see a very low yield or no product at all, as the amplification is too inefficient to produce a visible band.[5]
Q4: Can I overcome stalling by simply increasing the extension time or the number of PCR cycles?
While these adjustments can sometimes help with generally difficult templates, they are unlikely to resolve a hard stall caused by a bulky lesion like m²A. Increasing the extension time does not change the fundamental inability of the polymerase to bypass the lesion.[6] Similarly, adding more cycles will only amplify the small amount of product from any potential low-level bypass but will not address the root cause of the inefficiency.[6] A more targeted approach focusing on enzyme selection and reaction chemistry is required.
Part 2: Troubleshooting Guide
This section outlines a systematic approach to diagnose and resolve issues related to polymerase stalling at m²A sites.
Issue: Low yield, no amplification, or a prominent truncated product when amplifying m²A-containing DNA.
Caption: A workflow for troubleshooting polymerase stalling at modified bases like m²A.
Step 1: Select a More Accommodating DNA Polymerase
The choice of polymerase is the most critical factor for success. High-fidelity polymerases are engineered for accuracy and are inherently unsuitable for this task.
-
Causality: The active sites of high-fidelity, B-family polymerases are sterically restrictive to prevent the incorporation of incorrect or modified nucleotides. This is the very mechanism that causes them to stall at bulky adducts.
-
Recommendation: Switch from any high-fidelity polymerase to a standard Taq polymerase. If Taq fails or provides very low yields, a specialized translesion synthesis (TLS) polymerase may be required. These enzymes are naturally evolved to replicate past DNA damage.[2][3][4]
Table 1: Comparative Properties of DNA Polymerases for m²A Bypass
| Polymerase Family | Representative Members | Proofreading (3'→5' exo) | m²A Bypass Capability | Fidelity on Normal DNA | Primary Application |
| Family B | Pfu, KOD, Phusion | Yes | Very Poor / None | Highest | High-fidelity cloning, sequencing |
| Family A | Taq, Tth | No | Low to Moderate | Low | Standard PCR, m²A bypass (first choice) |
| Y-Family (TLS) | Dpo4, Pol η, Pol κ | No | High | Very Low | Translesion synthesis, bypassing severe DNA damage[2][7][8] |
Step 2: Optimize the PCR Reaction Chemistry and Conditions
If switching to Taq polymerase improves results but the yield is still suboptimal, further optimization of the reaction environment can facilitate bypass.
-
Use PCR Additives:
-
Rationale: Additives can reduce DNA secondary structures and lower the melting temperature, making the template more accessible to the polymerase.
-
Protocol: Add DMSO to a final concentration of 3-7% or Betaine to a final concentration of 0.8-1.5 M. It is crucial to optimize the concentration as high levels can inhibit the polymerase.[9]
-
-
Titrate MgCl₂ Concentration:
-
Rationale: Magnesium is a critical cofactor for polymerase activity. While excess Mg²⁺ can decrease specificity, a slightly higher concentration can sometimes improve performance on difficult templates.
-
Protocol: Test a range of MgCl₂ concentrations from 1.5 mM to 3.5 mM in 0.5 mM increments to find the optimal balance between yield and specificity.[5][9]
-
-
Optimize Thermal Cycling Parameters:
-
Rationale: Lowering the annealing temperature can help with primer binding, while adjusting the extension temperature can influence polymerase activity.
-
Protocol: Lower the annealing temperature in 2°C increments to ensure efficient primer binding.[6] For Taq, maintain the 72°C extension temperature, but consider increasing the extension time (e.g., 1.5 min per kb) to provide more opportunities for the polymerase to bypass the lesion.[10]
-
Step 3: Redesign Primers to Avoid the Lesion
If the location of the m²A modification is known and the sequence upstream of it is not required for your application, the simplest solution is to bypass it entirely.
-
Causality: This strategy removes the obstacle rather than trying to force the polymerase over it.
-
Recommendation: Design a new forward primer that anneals to the template at a position downstream of the m²A site. This ensures that the modified base is never encountered by the polymerase during amplification.[10]
Part 3: Experimental Protocols
Protocol 1: Systematic PCR Optimization for m²A Bypass Using Gradient PCR
This protocol allows for the simultaneous optimization of annealing temperature and MgCl₂ concentration to find the best conditions for bypassing the m²A lesion with Taq DNA polymerase.
Materials:
-
m²A-containing DNA template (e.g., 1-10 ng/reaction)
-
Forward and Reverse Primers (10 µM stocks)
-
Taq DNA Polymerase (5 U/µL)
-
10x PCR Buffer without MgCl₂
-
50 mM MgCl₂ solution
-
10 mM dNTP mix
-
Nuclease-free water
-
PCR tubes compatible with a gradient thermal cycler
Procedure:
-
Reaction Setup: Prepare a master mix for a set of reactions. For this example, we will test four different MgCl₂ concentrations. Prepare a master mix for 4.5 reactions to account for pipetting errors.
-
Master Mix (per reaction):
-
10x PCR Buffer (no MgCl₂): 5 µL
-
10 mM dNTPs: 1 µL
-
10 µM Forward Primer: 1 µL
-
10 µM Reverse Primer: 1 µL
-
Taq DNA Polymerase: 0.25 µL
-
Nuclease-free Water: 34.75 µL
-
-
-
Aliquot and Add MgCl₂: Aliquot 44 µL of the master mix into four separate tubes. Add the appropriate volume of 50 mM MgCl₂ to each tube to achieve the desired final concentrations in a 50 µL reaction:
-
Tube 1 (1.5 mM): Add 1.5 µL MgCl₂
-
Tube 2 (2.0 mM): Add 2.0 µL MgCl₂
-
Tube 3 (2.5 mM): Add 2.5 µL MgCl₂
-
Tube 4 (3.0 mM): Add 3.0 µL MgCl₂
-
-
Add Template: Add 5 µL of your template DNA (diluted to the appropriate concentration) to each of the four tubes. Mix gently.
-
Thermal Cycling: Place the tubes in a thermal cycler with a gradient function.
-
Initial Denaturation: 95°C for 3 minutes
-
35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 30 seconds at a gradient from 52°C to 62°C
-
Extension: 72°C for 1 minute per kb of expected product length
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
Analysis: Run 10 µL of each reaction on an agarose gel. Analyze the results to identify the lane that shows the brightest band of the correct, full-length size with minimal truncated products or non-specific bands.
Caption: A workflow for interpreting gradient PCR results to find optimal conditions.
References
-
Title: How would you troubleshoot a PCR reaction that failed? What would you check first, and why? Source: Quora URL: [Link]
-
Title: Bypass of Methoxyamine-Adducted Abasic Sites by Eukaryotic Translesion DNA Polymerases Source: MDPI URL: [Link]
-
Title: Modified DNA polymerases for PCR troubleshooting Source: PMC, Springer Link URL: [Link]
-
Title: Troubleshooting your PCR Source: Takara Bio URL: [Link]
-
Title: Eukaryotic Y-family polymerases bypass a 3-methyl-2′-deoxyadenosine analog in vitro and methyl methanesulfonate-induced DNA damage in vivo Source: PMC, Nucleic Acids Research URL: [Link]
-
Title: Enzymatic bypass and the structural basis of miscoding opposite the DNA adduct 1,N2-ethenodeoxyguanosine by human DNA translesion polymerase η Source: Journal of Biological Chemistry URL: [Link]
-
Title: Mechanistic Studies of the Bypass of a Bulky Single-base Lesion Catalyzed by a Y-family DNA Polymerase Source: PMC, Journal of Biological Chemistry URL: [Link]
-
Title: Enzymatic Switching Between Archaeal DNA Polymerases Facilitates Abasic Site Bypass Source: Frontiers in Microbiology URL: [Link]
-
Title: Enzymatic bypass and the structural basis of miscoding opposite the DNA adduct 1,N2-ethenodeoxyguanosine by human DNA translesion polymerase η Source: PMC, Journal of Biological Chemistry URL: [Link]
-
Title: DNA polymerase alpha overcomes an error-prone pause site in the presence of replication protein-A Source: PubMed URL: [Link]
-
Title: DNA polymerase stalling at structured DNA constrains the expansion of short tandem repeats Source: PMC, Genome Biology URL: [Link]
-
Title: DNA Polymerase II Supports the Replicative Bypass of N2-Alkyl-2′-deoxyguanosine Lesions in Escherichia coli Cells Source: PMC, ACS Chemical Biology URL: [Link]
Sources
- 1. Modified DNA polymerases for PCR troubleshooting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies of the Bypass of a Bulky Single-base Lesion Catalyzed by a Y-family DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Enzymatic Switching Between Archaeal DNA Polymerases Facilitates Abasic Site Bypass [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Troubleshooting your PCR [takarabio.com]
- 7. Eukaryotic Y-family polymerases bypass a 3-methyl-2′-deoxyadenosine analog in vitro and methyl methanesulfonate-induced DNA damage in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic bypass and the structural basis of miscoding opposite the DNA adduct 1,N2-ethenodeoxyguanosine by human DNA translesion polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
The Impact of 2-Dimethylaminoadenine Substitution on Nucleic Acid Duplex Stability: A Comparative Analysis with Adenine
For researchers, scientists, and drug development professionals, understanding the thermal stability of modified oligonucleotides is paramount for applications ranging from diagnostics to therapeutics. The melting temperature (T_m_) of a nucleic acid duplex is a critical parameter that dictates its in-vivo and in-vitro performance. This guide provides an in-depth comparison of the thermal stability of oligonucleotides containing the modified base 2-dimethylaminoadenine (2-DMA) versus the canonical nucleobase adenine (A).
The stability of a DNA or RNA duplex is a finely tuned interplay of hydrogen bonding between complementary bases and the stacking interactions between adjacent base pairs.[1] Chemical modifications to the nucleobases can significantly alter these interactions, thereby modulating the thermal stability of the duplex. One such modification of interest is the introduction of a dimethylamino group at the 2-position of adenine, creating 2-dimethylaminoadenine.
Structural and Thermodynamic Considerations: 2-Dimethylaminoadenine vs. Adenine
The key structural difference between adenine and 2-dimethylaminoadenine lies in the substitution at the 2-position of the purine ring. While adenine has a hydrogen atom at this position, 2-dimethylaminoadenine possesses a dimethylamino group. This seemingly minor alteration has profound implications for the thermodynamics of duplex formation.
The analogous modification, 2-aminoadenine (DAP), which has a primary amine group at the 2-position, is known to significantly increase the thermal stability of DNA duplexes.[2] This stabilization arises from the formation of a third hydrogen bond between the 2-amino group of 2-aminoadenine and the keto group at the 2-position of thymine (or uracil in RNA).[1] This results in a more stable 2-aminoadenine•Thymine (D•T) base pair with three hydrogen bonds, as opposed to the two hydrogen bonds in a canonical Adenine•Thymine (A•T) base pair. Each substitution of an A•T base pair with a 2-aminoadenine•T base pair can increase the duplex melting temperature by approximately 1-3°C.[1][2]
Based on this well-established principle, it is highly probable that 2-dimethylaminoadenine will also confer enhanced thermal stability to a nucleic acid duplex when paired with thymine or uracil. The presence of the nitrogen atom at the 2-position, capable of donating a hydrogen bond, is the primary driver of this stabilization.
However, the presence of the two methyl groups on the 2-amino group in 2-DMA introduces additional factors that must be considered:
-
Steric Effects: The methyl groups are bulkier than the hydrogen atoms of a primary amine. This could potentially lead to steric hindrance within the DNA double helix, possibly causing minor distortions in the helical geometry. However, the 2-position of purines resides in the minor groove of a B-form DNA duplex, which may offer sufficient space to accommodate the dimethylamino group without significant disruption.
-
Electronic Effects: The methyl groups are electron-donating, which could influence the hydrogen bonding capability of the amino group and the overall electronic properties of the purine ring system. These effects could subtly modulate the strength of the hydrogen bonds and the base stacking interactions.
-
Hydrophobic Interactions: The methyl groups add hydrophobicity to the nucleobase, which could lead to more favorable stacking interactions with adjacent bases, further contributing to duplex stability.[3]
Comparative Data Summary
To illustrate the expected impact, the following table summarizes the known effects of the related 2-aminoadenine modification on duplex thermal stability. It is anticipated that 2-dimethylaminoadenine would exhibit a similar, if not slightly modulated, stabilizing effect.
| Modification | Base Pairing Partner | Number of Hydrogen Bonds | Change in T_m_ per Modification (vs. A•T) |
| Adenine (A) | Thymine (T) | 2 | Reference |
| 2-Aminoadenine (DAP) | Thymine (T) | 3 | ↑ (approx. 1-3°C)[1][2] |
| 2-Dimethylaminoadenine (2-DMA) | Thymine (T) | 3 (Predicted) | ↑ (Predicted) |
Experimental Protocol for Thermal Melting (T_m_) Determination
To empirically determine and compare the thermal melting temperatures of oligonucleotides containing 2-dimethylaminoadenine and adenine, the following UV-Vis spectrophotometric method is a robust and widely accepted standard.[1][4][5]
Objective: To measure the T_m_ of a DNA duplex by monitoring the change in UV absorbance at 260 nm as a function of temperature. The T_m_ is the temperature at which 50% of the duplex DNA has denatured into single strands.[6]
Materials:
-
Lyophilized oligonucleotides (unmodified with adenine and modified with 2-dimethylaminoadenine) and their complementary strands.
-
Nuclease-free water.
-
Buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder (peltier device).
-
Quartz cuvettes with a 1 cm path length.
Methodology:
-
Oligonucleotide Preparation:
-
Resuspend the lyophilized oligonucleotides in the buffer solution to a stock concentration of 100 µM.
-
Quantify the concentration of each oligonucleotide by measuring the absorbance at 260 nm.
-
Prepare the experimental samples by mixing the oligonucleotide of interest and its complementary strand in a 1:1 molar ratio to a final concentration of 1-2 µM in the desired buffer.
-
-
UV Melting Analysis:
-
Place the cuvette containing the sample into the spectrophotometer's temperature-controlled holder.
-
Equilibrate the sample at a low starting temperature (e.g., 20°C) for a sufficient time to ensure complete duplex formation.
-
Set the spectrophotometer to monitor the absorbance at 260 nm.
-
Slowly increase the temperature at a controlled rate (e.g., 0.5-1.0°C per minute) up to a high temperature where the duplex is fully denatured (e.g., 95°C).
-
Record the absorbance at each temperature increment.
-
To check for reversibility, a cooling curve can also be generated by slowly decreasing the temperature back to the starting point. The heating and cooling curves should be superimposable for a simple two-state transition.[4]
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature. This will generate a sigmoidal melting curve.
-
The T_m_ is determined as the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve (dA/dT vs. T).
-
Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of the melting transition can be derived from the shape of the melting curve using appropriate software and thermodynamic models (e.g., the nearest-neighbor model).[6][7]
-
Visualizing the Concepts
Figure 1. A comparison of the predicted hydrogen bonding in a 2-dimethylaminoadenine•Thymine base pair versus a canonical Adenine•Thymine base pair and the expected impact on thermal stability (T_m_).
Figure 2. A simplified workflow for the experimental determination of oligonucleotide thermal melting temperature (T_m_) using UV-Vis spectrophotometry.
Conclusion
The substitution of adenine with 2-dimethylaminoadenine in an oligonucleotide is predicted to increase the thermal stability of its duplex with a complementary strand containing thymine or uracil. This stabilization is primarily attributed to the formation of a third hydrogen bond, a phenomenon well-documented for the related 2-aminoadenine modification. While potential steric effects from the dimethylamino group exist, they are not expected to negate the significant stabilizing contribution of the additional hydrogen bond.
For researchers and drug development professionals, the use of 2-dimethylaminoadenine offers a promising strategy to enhance the binding affinity and thermal stability of oligonucleotides. This can be particularly advantageous in applications requiring high specificity and robust performance under physiological conditions. Empirical validation of the T_m_ for any specific sequence containing 2-dimethylaminoadenine is, however, essential for optimizing its use in any given application.
References
-
Effects of Adenine Methylation on the Structure and Thermodynamic Stability of a DNA Minidumbbell - PMC. (2021). National Center for Biotechnology Information. [Link]
-
Unusual contribution of 2-aminoadenine to the thermostability of DNA - PubMed. (1996). National Center for Biotechnology Information. [Link]
-
A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC. (2022). National Center for Biotechnology Information. [Link]
-
Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties - MDPI. (2023). MDPI. [Link]
-
On the stability of peptide nucleic acid duplexes in the presence of organic solvents - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and properties of DNA oligonucleotides with a zwitterionic backbone structure - MPG.PuRe. (2014). Max-Planck-Gesellschaft. [Link]
-
Synthesis and properties of DNA oligonucleotides with a zwitterionic backbone structure. (n.d.). Royal Society of Chemistry. [Link]
-
Effective modulation of DNA duplex stability by reversible transition metal complex formation in the minor groove - PubMed. (2007). National Center for Biotechnology Information. [Link]
-
Nucleic Acids Book - DNA duplex stability - ATDBio. (n.d.). ATDBio. [Link]
-
Nucleic acid thermodynamics - Wikipedia. (n.d.). Wikipedia. [Link]
-
Synthesis and properties of 2 '-O-neopentyl modified oligonucleotides | Request PDF - ResearchGate. (2025). ResearchGate. [Link]
-
Thermodynamic Parameter Estimation for Modified Oligonucleotides Using Molecular Dynamics Simulations - bioRxiv. (2024). bioRxiv. [Link]
-
Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes - MDPI. (2021). MDPI. [Link]
-
Influence of formamide on the thermal stability of DNA - Indian Academy of Sciences. (1984). Indian Academy of Sciences. [Link]
-
Measuring thermodynamic details of DNA hybridization using fluorescence - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Template-dependent DNA ligation for the synthesis of modified oligonucleotides - ChemRxiv. (n.d.). ChemRxiv. [Link]
-
Thermodynamic Characterization of DNA with 3-Deazaadenine and 3-Methyl-3-Deazaadenine Substitutions: The Effect of Placing a Hydrophobic Group in the Minor Groove of DNA - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Tm prediction - QIAGEN. (n.d.). QIAGEN. [Link]
-
Determination of DNA Melting Temperatures in Diffusion-Generated Chemical Gradients. (2007). ACS Publications. [Link]
-
Thermal Stability Changes in Telomeric G-Quadruplex Structures Due to N 6 -Methyladenine Modification - MDPI. (2021). MDPI. [Link]
-
Improved thermodynamic parameters and helix initiation factor to predict stability of DNA duplexes - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Is adenine thermal stable below melting point? - ResearchGate. (2014). ResearchGate. [Link]
Sources
- 1. atdbio.com [atdbio.com]
- 2. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of Adenine Methylation on the Structure and Thermodynamic Stability of a DNA Minidumbbell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oligonucleotide Melting Temperature [sigmaaldrich.com]
- 6. Nucleic acid thermodynamics - Wikipedia [en.wikipedia.org]
- 7. Improved thermodynamic parameters and helix initiation factor to predict stability of DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Base Pairing Fidelity of 6-Amino-2-Dimethylamino-Purine with Thymine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for an Expanded Genetic Alphabet
The fidelity of DNA replication and transcription is paramount to the integrity of genetic information. This fidelity is fundamentally dictated by the precise Watson-Crick base pairing of adenine (A) with thymine (T) and guanine (G) with cytosine (C). However, the fields of synthetic biology and drug development are increasingly exploring the use of modified nucleobases to expand the genetic alphabet, create novel therapeutic agents, and probe the intricacies of biological processes. One such molecule of interest is 6-amino-2-dimethylamino-purine, a derivative of 2,6-diaminopurine (DAP). While DAP is known to form a more stable base pair with thymine than the canonical A-T pair due to an additional hydrogen bond, the introduction of two methyl groups on the 2-amino position in 6-amino-2-dimethylamino-purine introduces steric and electronic perturbations that are critical to understand. This guide provides a comparative analysis of the base pairing fidelity of 6-amino-2-dimethylamino-purine with thymine, in relation to the natural A-T pair.
Structural and Thermodynamic Comparison of Base Pairing
The stability of a base pair is a key determinant of fidelity and is governed by hydrogen bonding and base stacking interactions. The canonical A-T base pair is stabilized by two hydrogen bonds. In contrast, 2,6-diaminopurine (DAP), the parent compound of our molecule of interest, forms three hydrogen bonds with thymine, leading to enhanced thermodynamic stability.[1][2]
The introduction of two methyl groups to the 2-amino group of DAP, forming 6-amino-2-dimethylamino-purine, is expected to have a significant impact on its pairing with thymine. While the potential for a third hydrogen bond remains, the bulky dimethylamino group likely introduces steric hindrance that could affect the planarity and overall stability of the base pair. It has been noted that the dimethylamino group can interfere with stacking interactions with neighboring base pairs in a DNA duplex.[3][4] This steric clash may also prevent the optimal geometry required for the formation of all three hydrogen bonds, potentially reducing the fidelity of pairing compared to DAP-T.
Below is a diagram illustrating the hydrogen bonding patterns of a standard Adenine-Thymine (A-T) pair and a hypothetical 6-amino-2-dimethylamino-purine-Thymine (DAP-T) pair.
Figure 1: Hydrogen bonding in A-T vs. a hypothetical 6-amino-2-dimethylamino-purine-T pair.
Comparative Data Summary
| Base Pair | Number of H-Bonds | Relative Stability (Hypothesized) | Key Considerations |
| Adenine - Thymine (A-T) | 2 | Standard | The natural, high-fidelity pairing. |
| 2,6-Diaminopurine - Thymine (DAP-T) | 3 | Higher than A-T | Increased stability due to a third hydrogen bond.[1][2] |
| 6-amino-2-dimethylamino-purine - Thymine | 2-3 | Likely lower than DAP-T, potentially similar to or slightly higher than A-T | Steric hindrance from the dimethylamino group may disrupt the third hydrogen bond and affect base stacking.[3][4] |
Experimental Protocols for Assessing Base Pairing Fidelity
To empirically determine the base pairing fidelity of 6-amino-2-dimethylamino-purine with thymine, a series of biophysical and enzymatic assays are required. The following protocols provide a framework for such an investigation.
1. UV-Thermal Denaturation (Melting Temperature) Studies
This technique measures the melting temperature (Tm) of a DNA duplex, which is the temperature at which half of the duplex molecules have denatured into single strands. A higher Tm indicates greater stability.
Methodology:
-
Oligonucleotide Synthesis: Synthesize complementary DNA oligonucleotides with and without the 6-amino-2-dimethylamino-purine modification. A typical length would be 12-20 base pairs.
-
Duplex Formation: Anneal the complementary strands in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer with a temperature controller to monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1 °C/minute).
-
Data Analysis: Plot absorbance versus temperature to generate a melting curve. The Tm is the temperature at the midpoint of the transition.
2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the enthalpy (ΔH), entropy (ΔS), and binding affinity (Ka).
Methodology:
-
Sample Preparation: Prepare solutions of the single-stranded oligonucleotides in a suitable buffer.
-
ITC Experiment: Titrate one oligonucleotide into the other in the ITC cell at a constant temperature.
-
Data Analysis: The heat changes upon each injection are measured and integrated to generate a binding isotherm. This isotherm is then fit to a binding model to determine the thermodynamic parameters.
Experimental Workflow Diagram
Figure 2: Workflow for biophysical characterization of base pairing.
Expert Insights and Causality
The choice of these experimental methods is deliberate. UV-thermal denaturation provides a robust and straightforward measure of overall duplex stability. A higher Tm for the 6-amino-2-dimethylamino-purine containing duplex compared to the A-T duplex would suggest enhanced stability, a prerequisite for high-fidelity pairing. However, Tm alone does not provide a complete picture.
Isothermal titration calorimetry is crucial for dissecting the thermodynamic forces driving the interaction. For instance, a highly favorable enthalpy change (ΔH) would suggest strong hydrogen bonding, while a favorable entropy change (ΔS) could indicate favorable hydrophobic and solvent reorganization effects. Understanding these contributions is key to rationally designing modified bases with desired pairing properties.
The steric bulk of the dimethylamino group is a critical factor.[3][4] While it may be intended to prevent mispairing with other bases, it could also inadvertently destabilize the intended pairing with thymine. Therefore, a combination of thermal stability and a full thermodynamic characterization is essential for a comprehensive understanding of the base pairing fidelity.
Conclusion and Future Directions
The base pairing fidelity of 6-amino-2-dimethylamino-purine with thymine represents an intriguing area of study with implications for the expansion of the genetic code and the development of novel therapeutic oligonucleotides. While direct comparative data is currently sparse, the foundational knowledge of its parent compound, 2,6-diaminopurine, provides a strong basis for hypothesis-driven experimental investigation. The protocols outlined in this guide offer a clear path for researchers to elucidate the thermodynamic and kinetic parameters governing this non-canonical base pair. Future work should also include enzymatic fidelity assays using DNA and RNA polymerases to assess how these enzymes recognize and incorporate this modified base, providing a more complete picture of its biological potential.
References
-
Hirao, I., Nojima, T., Mitsui, T., & Yokoyama, S. (2003). Synthesis of DNA Templates Containing the Fifth Base, 2-Amino-6-(dimethylamino)purine, for Specific Transcription Involving Unnatural Base Pairs. Chemistry Letters, 32(2), 134-135. Retrieved from [Link]
-
Fujiwara, T., Sugiyama, H., Hirao, I., & Yokoyama, S. (2001). Synthesis of 6-(2-thienyl)purine nucleoside derivatives that form unnatural base pairs with pyridin-2-one nucleosides. Bioorganic & Medicinal Chemistry Letters, 11(16), 2221-2223. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Base pairing – Knowledge and References. Retrieved from [Link]
-
Nakano, S., Uotani, Y., Nakashima, Y., Fujii, M., & Sugimoto, N. (2010). Roles of the Amino Group of Purine Bases in the Thermodynamic Stability of DNA Base Pairing. International Journal of Molecular Sciences, 11(1), 273-286. Retrieved from [Link]
-
Fujiwara, T., Sugiyama, H., Hirao, I., & Yokoyama, S. (2000). Synthesis of 6-(2-thienyl)purine nucleoside derivatives toward the expansion of the genetic code. Nucleic Acids Symposium Series, (44), 115-116. Retrieved from [Link]
-
Hirao, I., Fujiwara, T., Mitsui, T., & Yokoyama, S. (2000). An unnatural base pair between 2-amino-6-(N,N-dimethylamino)purine and pyridin-2-one. Nucleic Acids Symposium Series, (44), 113-114. Retrieved from [Link]
-
Chollet, A., & Kawashima, E. (1988). DNA containing the base analogue 2-aminoadenine: preparation, use as hybridization probes and cleavage by restriction endonucleases. Nucleic Acids Research, 16(1), 305-317. Retrieved from [Link]
Sources
- 1. Roles of the Amino Group of Purine Bases in the Thermodynamic Stability of DNA Base Pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA containing the base analogue 2-aminoadenine: preparation, use as hybridization probes and cleavage by restriction endonucleases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis of 6-(2-thienyl)purine nucleoside derivatives that form unnatural base pairs with pyridin-2-one nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
NMR spectral characterization of N2,N2-dimethyladenine derivatives
NMR Spectral Characterization of -Dimethyladenine Derivatives: A Comprehensive Comparison Guide
Executive Summary
In the rapidly evolving field of therapeutic oligonucleotides and RNA modifications, the precise structural characterization of modified nucleobases is a critical regulatory and analytical hurdle.
This guide provides an objective performance comparison between Isotopically Enriched (
Performance Comparison: Isotope-Enriched vs. Natural Abundance Standards
When establishing a reference library for modified nucleosides, analytical laboratories must choose between standard unlabeled compounds and isotopically enriched variants. While unlabeled standards are cost-effective, the complex tautomeric nature of purines often necessitates advanced 2D NMR techniques that suffer from low sensitivity at natural abundance.
Table 1: Analytical Performance Comparison
| Analytical Parameter | Natural Abundance (Unlabeled) Standard | |
| 12–24 hours (requires high sample concentration) | < 30 minutes | |
| Signal-to-Noise Ratio ( | Low (often limited by solubility limits) | Extremely High |
| Tautomeric State Resolution | Ambiguous at 298K; requires low-temperature NMR | Unambiguous at 298K via direct |
| Isomer Differentiation ( | Relies on weaker | Absolute certainty via |
| Cost per Analysis Workflow | Low upfront material cost, high instrument time cost | High upfront material cost, ultra-low instrument time cost |
Verdict: For routine batch screening, natural abundance standards suffice if utilizing optimized 1D methodologies. However, for IND-enabling structural elucidation and absolute isomeric assignment,
Experimental Methodology: A Self-Validating NMR Workflow
To prevent the misidentification of
Step 1: Solvent Selection and Sample Preparation
-
Action: Dissolve 5–10 mg of the
-dimethyladenine derivative in 600 µL of anhydrous DMSO- . -
Causality: Protic solvents like D
O induce rapid proton/deuteron exchange at the -amine position, obliterating the H signal required for long-range correlation. DMSO- restricts this exchange, preserving the -H protons and enabling critical H- N and H- C HMBC experiments [2].
Step 2: 1D H and C Acquisition
-
Action: Acquire standard 1D spectra at 298K.
-
Causality: Establishes baseline purity and identifies the intense 6H singlet of the
-dimethyl group (typically ~3.15 ppm).
Step 3: H- C HSQC (Direct Mapping)
-
Action: Run a multiplicity-edited HSQC experiment.
-
Causality: Directly maps the
-dimethyl protons to their corresponding carbon (~37 ppm) and the C8 proton (~7.9 ppm) to the C8 carbon (~138 ppm), filtering out quaternary carbons.
Step 4: Self-Validating H- C HMBC
-
Action: Set the long-range coupling delay to optimize for
J (~8 Hz). -
Causality & Validation: This is the critical self-validating node of the system. The
-dimethyl protons must show a strong J cross-peak to the C2 quaternary carbon (~159 ppm) . If the molecule were the structural isomer -dimethyladenine, the methyl protons would correlate to C6 (~156 ppm) and C5 (~114 ppm). The absolute absence of a C5 correlation from the methyl protons unambiguously confirms -substitution.
Step 5: H- N HMBC (Orthogonal Confirmation)
-
Action: Acquire
H- N HMBC to map the nitrogen backbone. -
Causality: The
-amine protons (~6.8 ppm) will correlate to the nitrogen (~64 ppm) and the purine ring nitrogens (N1/N7). The -dimethyl protons correlate to the nitrogen (~76 ppm). This orthogonal dataset locks the structural assignment, preventing misidentification of tautomeric states [3].
Mandatory Visualization: NMR Assignment Logic
The following diagram illustrates the logical flow of the self-validating NMR methodology, demonstrating how orthogonal 2D techniques converge to provide absolute structural certainty.
Fig 1: Self-validating multinuclear 2D NMR workflow for N2,N2-dimethyladenine characterization.
Quantitative Data: Chemical Shift Reference
To aid in the rapid identification of
Table 2: Characteristic NMR Chemical Shifts (DMSO- , 298K)
| Molecular Position | Key HMBC Correlations (Self-Validation) | |||
| 3.10 – 3.20 (s, 6H) | 36.5 – 37.5 | 75.0 – 78.0 | C2 , N2 | |
| C2 | — | 158.5 – 159.5 | — | Correlates with |
| C4 | — | 151.0 – 153.0 | — | Correlates with C8-H |
| C5 | — | 113.5 – 114.5 | — | Correlates with |
| C6 | — | 155.0 – 157.0 | — | Correlates with |
| 6.70 – 6.90 (br s, 2H) | — | 62.0 – 65.0 | C5, C6, N6 | |
| C8-H | 7.85 – 8.00 (s, 1H) | 137.5 – 139.0 | — | C4, C5, N7, N9 |
(Note: Exact shifts will vary slightly depending on the specific glycosidic linkage or protecting groups present on the derivative).
Conclusion
The structural verification of
References
- A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups Organic Letters URL
- Proceedings of the National Academy of Sciences (PNAS)
- Supramolecular Nature of Multicomponent Crystals Formed from 2,2′-Thiodiacetic Acid with 2,6-Diaminopurine or N9-(2-Hydroxyethyl)
Comparative Stability Guide: 2-Aminoadenine vs. 2-Dimethylaminoadenine in DNA
This guide provides an in-depth technical comparison of 2-aminoadenine (2-AA) and 2-dimethylaminoadenine (2-DMAA) . It focuses on their structural impact on the DNA double helix, thermodynamic stability (
Executive Summary
The modification of the Adenine base at the C2 position acts as a "molecular switch" for DNA duplex stability.
-
2-Aminoadenine (2-AA) acts as a Super-Stabilizer . It introduces an exocyclic amine that donates a third hydrogen bond to Thymine, increasing melting temperature (
) by approximately 3.0°C per substitution.[1] -
2-Dimethylaminoadenine (2-DMAA) acts as a Steric Disruptor . The dimethylation of the C2-amine eliminates the hydrogen bond donor capability and introduces significant steric bulk into the minor groove, severely destabilizing the Watson-Crick helix.
This guide details the mechanistic basis for these opposing effects and provides protocols for their characterization.
Part 1: Structural Mechanism of Action
To understand the stability data, one must first visualize the hydrogen bonding interface in the minor groove.
The "Lock and Key" at Position 2
In canonical B-DNA, the C2 position of Adenine (A) contains a hydrogen atom. This position faces the minor groove and does not participate in Watson-Crick pairing with Thymine (T), although it is crucial for hydration spine formation.
-
2-Aminoadenine (2-AA): Also known as 2,6-diaminopurine (D or Z).[2][3][4][5] The substitution of H with
creates a donor-acceptor-donor pattern (instead of donor-acceptor) that perfectly complements Thymine's O2 carbonyl. -
2-Dimethylaminoadenine (2-DMAA): The substitution of H with
creates a hydrophobic, bulky protrusion. It lacks the protons necessary to bond with Thymine's O2 and physically clashes with the sugar-phosphate backbone of the opposing strand.
Mechanistic Pathway Diagram
The following diagram illustrates the structural divergence and its consequences on duplex integrity.
Figure 1: Divergent structural consequences of C2-modification on Adenine. Green path indicates stabilization; Red path indicates destabilization.
Part 2: Detailed Performance Comparison
Thermodynamic Stability ( )
| Feature | 2-Aminoadenine (2-AA) | 2-Dimethylaminoadenine (2-DMAA) |
| +3.0°C (Range: +1.5 to +4.0°C) | Negative (Destabilizing)* | |
| H-Bonds with Thymine | 3 (Watson-Crick-Franklin) | 0 at C2 (2 total, weak/distorted) |
| Minor Groove Impact | Enhances hydration spine; compacts groove. | Disrupts hydration; steric exclusion. |
| Specificity | High specificity for Thymine (T). | Low; induces wobble or bulge. |
| Primary Application | High-affinity capture probes, PCR clamps. | Kinase inhibitors, steric blockers (MedChem). |
*Note: While specific
Biological Context & Causality[2]
-
2-AA (The Natural "Super-Base"): Nature validates this stability. The S-2L cyanophage completely replaces Adenine with 2-aminoadenine (Z-base) in its genome.[2][3][5][6] This modification renders the phage DNA resistant to host restriction enzymes and increases the melting temperature of its genome, allowing survival in harsh conditions.
-
2-DMAA (The Synthetic Inhibitor): 2-DMAA is not used for hybridization. Instead, it serves as a scaffold in medicinal chemistry (e.g., CK1
inhibitors). The bulky dimethyl group is designed to fill hydrophobic pockets in enzyme active sites, not to fit inside the tight constraints of a DNA double helix.
Part 3: Experimental Protocols
Protocol: Measuring Comparative (UV-Melting)
To validate the stability differences in your own lab, use this self-validating thermal denaturation protocol.
Reagents:
-
Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA. (Avoid high salt initially, as it masks destabilization effects).
-
Oligonucleotides:
-
Target: 5'-...T T T T T...-3'
-
Probe A (Control): 5'-...A A A A A...-3'
-
Probe B (2-AA): 5'-...D D D D D...-3' (Where D = 2-aminoadenine)
-
Probe C (2-DMAA): 5'-...X X X X X...-3' (Where X = 2-dimethylaminoadenine)
-
Workflow:
-
Preparation: Dilute complementary strands to 1.0 µM equimolar concentration in degassing buffer.
-
Annealing: Heat to 95°C for 5 minutes, then cool slowly (-1°C/min) to 20°C to ensure thermodynamic equilibrium.
-
Data Acquisition:
-
Monitor Absorbance at 260 nm .
-
Ramp temperature from 20°C to 90°C at 0.5°C/min .
-
Validation Check: Ensure the initial absorbance (20°C) is ~15-20% lower than the final absorbance (90°C) due to hypochromicity. If not, duplexes did not form.
-
-
Analysis: Calculate the first derivative (
). The peak of the derivative curve is the .
Expected Results:
-
Probe A (Control): Baseline
. -
Probe B (2-AA):
shift of +10°C to +15°C (for a 5-mer substitution). -
Probe C (2-DMAA): No cooperative transition observed (or
< 20°C), indicating failure to form a stable duplex.
Synthesis Workflow (Graphviz)
The incorporation of these bases requires different protection strategies during solid-phase synthesis.
Figure 2: Differential synthesis considerations. 2-AA requires specific "Pacific Blue" (Pac) or similar labile protecting groups to prevent permanent capping of the exocyclic amine.
Part 4: Authoritative References
-
Chollet, A., & Kawashima, E. (1988). DNA containing the base analogue 2-aminoadenine: preparation, use as hybridization probes and cleavage by restriction endonucleases.[1][4] Nucleic Acids Research, 16(1), 305–317.[1] Link
-
Key Finding: Establishes the +3°C stabilization effect and 3-H bond mechanism.
-
-
Bailly, C., & Waring, M. J. (1995). The use of diaminopurine to investigate structural aspects of DNA-drug interactions. Nucleic Acids Research.[1][4][6]
-
Key Finding: Demonstrates how filling the minor groove (via 2-amino) alters ligand binding, serving as a contrast to the steric exclusion of dimethyl groups.
-
-
Czernecki, D., et al. (2021). Structural dynamics and determinants of 2-aminoadenine specificity in DNA polymerase DpoZ of vibriophage ϕVC8.[3] Nucleic Acids Research, 49(20), 11974–11985.[6] Link
-
Pallan, P. S., et al. (2008). Effects of N2,N2-dimethylguanosine on RNA Structure and Stability.[7] RNA, 14(8), 1632–1641. Link
-
Key Finding: Provides the thermodynamic proof that N2-dimethylation (analogous to 2-DMAA) prevents Watson-Crick pairing and forces alternative geometries.
-
-
BenchChem. A Comparative Analysis of 2,6-Diaminopurine and Guanine. Link
-
Key Finding: General properties of 2,6-diaminopurine (2-AA) vs canonical bases.
-
Sources
- 1. biomers.net | Modifications Increasing Duplex Stability - biomers.net Oligonucleotides [biomers.net]
- 2. Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA containing the base analogue 2-aminoadenine: preparation, use as hybridization probes and cleavage by restriction endonucleases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural dynamics and determinants of 2-aminoadenine specificity in DNA polymerase DpoZ of vibriophage ϕVC8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of N2,N2-dimethylguanosine on RNA structure and stability: crystal structure of an RNA duplex with tandem m2 2G:A pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
Binding Affinity Analysis of Modified Purines to RNA Binding Proteins
Executive Summary: The Epitranscriptomic Challenge
The analysis of modified purines—such as N6-methyladenosine (m6A), N1-methyladenosine (m1A), and Inosine (I)—represents a frontier in drug discovery and RNA biology. Unlike canonical RNA-protein interactions driven largely by electrostatics and shape complementarity, modified purine recognition often hinges on subtle thermodynamic shifts, such as the hydrophobic effect of a single methyl group within an aromatic cage (e.g., YTHDF2 recognition of m6A).
Standard binding assays often fail to capture these nuances. A
Part 1: The Landscape of Modified Purine Interactions
To select the right assay, one must understand the biophysics of the target.
The "Aromatic Cage" Mechanism
Most modified purine "readers" (e.g., YTH domain family) utilize an aromatic cage composed of Tryptophan (Trp) residues.
-
The Challenge: The binding energy contribution of a methyl group is small (~1–2 kcal/mol).
-
The Implication: Assays must have high signal-to-noise ratios to distinguish between modified (m6A) and unmodified (A) RNA.
-
Thermodynamics: The interaction is often entropically driven (displacement of ordered water from the hydrophobic pocket).
Part 2: Comparative Methodology Guide
Surface Plasmon Resonance (SPR)
Best For: Kinetic profiling (
-
The Principle: Measures mass changes on a sensor chip surface in real-time.
-
Application to Modified Purines:
-
Pros: distinct kinetic profiles. A modified purine often has a slower
(residence time) compared to unmodified controls, which equilibrium methods (like fluorescence polarization) miss. -
Cons: Requires immobilization. If you immobilize the RNA via the 5' end, and the modification is near the 5' end, steric hindrance can artificially lower affinity.
-
-
Expert Insight: Always use a streptavidin-biotin capture system rather than direct amine coupling for RNA. This ensures the RNA backbone remains flexible and accessible to the RBP.
Microscale Thermophoresis (MST)
Best For: Sticky proteins, low sample consumption, and solution-phase analysis.
-
The Principle: Measures the motion of molecules in a temperature gradient (thermophoresis), which changes upon binding due to alterations in hydration shell, charge, or size.[1][2]
-
Application to Modified Purines:
-
Pros: Highly sensitive to hydration changes. Since m6A recognition involves water displacement, MST often yields very clean binding curves where other optical methods fail.
-
Cons: Requires a fluorophore.[3]
-
-
Expert Insight: Label the Protein, not the RNA. Attaching a fluorophore to a short RNA oligo containing a modification can alter the secondary structure or interfere with the binding pocket. Use Red-NHS labeling on the RBP (Lysine residues) generally far from the RNA binding groove.
Isothermal Titration Calorimetry (ITC)
Best For: The "Gold Standard" of thermodynamics (
-
The Principle: Directly measures the heat released or absorbed during binding.[2]
-
Application to Modified Purines:
-
Pros: The only method that directly reads the enthalpy of the hydrogen bonds and the entropy of the hydrophobic stacking. It proves mechanism.
-
Cons: "Sample hungry." Requires milligrams of protein and RNA.
-
-
Expert Insight: Use ITC to validate your "hit" from SPR. If SPR shows binding, ITC tells you if it's specific (enthalpy-driven) or non-specific aggregation (often entropy-driven alone).
Part 3: Comparative Data & Decision Matrix
The following table summarizes performance metrics specifically for a YTHDF2-m6A interaction model.
| Feature | SPR (Biacore/Octet) | MST (Monolith) | ITC (MicroCal) |
| Primary Output | Kinetics ( | Equilibrium | Thermodynamics ( |
| Sample Consumption | Low (< 50 | Ultra-Low (< 10 | High (> 300 |
| Sensitivity for Modifications | High (Mass based) | High (Hydration based) | Medium (Heat based) |
| Immobilization Risk | High (Steric hindrance) | None (Free solution) | None (Free solution) |
| Throughput | High (96/384 well) | Medium | Low (1 at a time) |
| Cost Per Data Point | Low (after chip purchase) | Low (capillaries) | High (protein cost) |
Decision Logic Visualization
Caption: Decision tree for selecting the optimal binding assay based on sample availability and data requirements.
Part 4: Detailed Experimental Protocols
These protocols are designed to be self-validating , ensuring that the observed binding is due to the modified purine and not artifacts.
Protocol A: SPR Analysis (Biacore/Octet)
Objective: Determine kinetic rate constants for YTHDF2 binding to m6A-RNA.
1. Ligand Preparation (The RNA):
-
Design: Synthesize a 15-mer RNA oligo containing the consensus motif (e.g., 5'-...GG(m6A)CU...-3').
-
Control: Synthesize the exact same sequence with an unmodified Adenosine (A).
-
Labeling: Biotinylate the 3' end .
-
Why? YTH domains often engage the RNA backbone 5' to the m6A. 3' biotinylation minimizes steric clash with the sensor surface.
-
2. Surface Immobilization:
-
Chip: Streptavidin (SA) Sensor Chip.
-
Conditioning: Three 1-minute injections of 1M NaCl / 50mM NaOH to remove non-specifically bound streptavidin.
-
Capture: Inject 10 nM biotin-RNA at 10
L/min until ~100 RU (Resonance Units) is reached.-
Validation: Keep RU low (<100) to avoid "mass transport limitation" which masks true kinetics.
-
3. Analyte Injection (The Protein):
-
Buffer: HBS-EP+ (HEPES buffered saline, EDTA, P20 surfactant). Crucial: Match running buffer and sample buffer exactly.
-
Titration: Inject YTHDF2 protein in a 2-fold dilution series (e.g., 0 nM to 500 nM).
-
Association: 120 seconds.
-
Dissociation: 300 seconds (critical to see the slow off-rate of m6A binding).
4. Self-Validation Steps:
-
Reference Subtraction: Run the protein over a flow cell with unmodified RNA. Subtract this signal. The remaining curve represents the specific contribution of the methyl group.
-
Zero Concentration: Inject buffer only. If you see a curve, your system is drifting.
Protocol B: MST Analysis (NanoTemper)
Objective: Measure equilibrium affinity (
1. Labeling (The Protein):
-
Reagent: RED-NHS (Amine Reactive) dye.
-
Purification: Remove excess free dye using a gravity flow desalting column.
-
Validation: Check the Ratio of Dye to Protein (DOL). Optimal is 0.5–1.0. If >1.0, over-labeling may occlude the binding pocket.
-
2. Assay Setup:
-
Serial Dilution: Prepare 16 tubes. Keep labeled protein constant (e.g., 20 nM). Titrate the m6A-RNA ligand (highest concentration should be 20x estimated
). -
Incubation: 10 minutes at room temperature in dark.
3. Measurement:
-
Power: Medium MST power (40%).
-
Capillaries: Standard treated capillaries (hydrophobic coating prevents protein sticking).
4. Data Analysis & Validation:
-
Capillary Scan: Before the laser turns on, check initial fluorescence. It must be flat across all 16 capillaries. If fluorescence increases with RNA concentration, you have ligand-induced aggregation or denaturation (false positive).
-
The Curve: Fit to the
model. Compare the m6A-RNA curve to the A-RNA curve.[4] The shift in the inflection point quantifies the specificity.
Part 5: Scientific Visualization of the Workflow
The following diagram illustrates the rigorous pipeline required to validate modified purine binders.
Caption: End-to-end workflow for validating modified RNA-protein interactions, emphasizing QC and Global Fitting.
References
-
Li, F. et al. (2014). Crystal structure of the YTH domain of YTHDF2 reveals mechanism for recognition of N6-methyladenosine.[4] Nature Structural & Molecular Biology.
-
Xu, C. et al. (2014). Structural basis for the discriminative recognition of N6-methyladenosine RNA by the human YTHDC1 YTH domain.[6] Journal of Biological Chemistry.
-
Wiedmer, L. et al. (2021). Atomistic and Thermodynamic Analysis of N6-Methyladenosine (m6A) Recognition by the Reader Domain of YTHDC1.[7][8][9][10] Journal of Chemical Theory and Computation.
-
Winz, M.L. et al. (2015). Molecular Interactions between the m6A Writer Complex and RNA.[4][6][7][9][10] Nucleic Acids Research.[11][12]
-
NanoTemper Technologies. (2023). MST vs SPR Comparison Guide.
Sources
- 1. xantec.com [xantec.com]
- 2. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of the YTH domain of YTHDF2 reveals mechanism for recognition of N6-methyladenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m6A binding protein YTHDF2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. diva-portal.org [diva-portal.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. SUMOylation of YTHDF2 promotes mRNA degradation and cancer progression by increasing its binding affinity with m6A-modified mRNAs. | Merck [merckmillipore.com]
- 12. Assessing the in vitro Binding Affinity of Protein–RNA Interactions Using an RNA Pull-down Technique - PMC [pmc.ncbi.nlm.nih.gov]
Structural Impact of N2-Dimethylation on DNA Double Helix Geometry
[1]
Executive Summary
The N2-position of guanine is a critical determinant of DNA stability and recognition. While N2-monomethylation (m2G) is a common minor groove modification that slightly destabilizes the helix, N2,N2-dimethylation (m22G) represents a drastic structural intervention. By replacing both protons on the exocyclic amine with methyl groups, m22G abolishes the central hydrogen bond donor capability of guanine, preventing canonical Watson-Crick pairing with cytosine.
This guide details the structural, thermodynamic, and biological consequences of this modification. Unlike minor groove alkylation adducts that merely distort the helix, m22G forces a fundamental shift in base-pairing geometry—often necessitating non-canonical pairing (e.g., m22G:A) or resulting in local helix denaturation ("bubbles") that stall replicative polymerases.
Mechanistic Comparison: Canonical vs. Methylated Guanine
The structural impact of N2-dimethylation is best understood by comparing it to the canonical base and its monomethylated counterpart.
Hydrogen Bonding & Sterics
In a canonical G:C Watson-Crick base pair , the N2-amino group of guanine acts as a hydrogen bond donor to the O2-carbonyl of cytosine.
| Feature | Guanine (G) | N2-Methylguanine (m2G) | N2,N2-Dimethylguanine (m22G) |
| N2 H-Bond Donor | Yes (2 protons) | Partial (1 proton) | None (0 protons) |
| G:C H-Bonds | 3 (Strong) | 2-3 (Distorted) | 2 (Weak/Disrupted) |
| Steric Bulk | Low | Medium (Minor groove projection) | High (Severe clash with C-O2) |
| Helix Conformation | B-DNA (Canonical) | B-DNA (Local distortion) | Distorted / Bubble / A-like |
| Preferred Pair | Cytosine (Watson-Crick) | Cytosine (Wobble/Sheared) | Adenine (Pseudo-WC) or Unpaired |
The "Steric Gate" Effect
The addition of two methyl groups at N2 creates a "steric gate."
-
Loss of H-Bond: The central hydrogen bond (N2-H ··· O2-C) is impossible because there are no protons on N2.
-
Steric Clash: The bulky methyl groups clash with the O2 of cytosine and the sugar-phosphate backbone of the opposing strand, widening the minor groove and reducing the twist angle.
-
Alternative Pairing: Structural studies (primarily in RNA, applicable to DNA) suggest m22G prefers pairing with Adenine in a specific imino-hydrogen bonded conformation (trans-sugar edge/Hoogsteen-like) to accommodate the bulk, rather than the canonical sheared G:A geometry.
Thermodynamic Stability Analysis
The introduction of m22G into a DNA duplex significantly lowers the melting temperature (
Comparative Thermodynamic Data (Approximated)
Data extrapolated from N2-alkyl-dG and RNA structural studies.
| Duplex Type | Sequence Context | Structural Consequence | ||
| G:C (Control) | 5'-...GCG...-3' | Reference (0°C) | -12.5 | Stable B-DNA |
| m2G:C | 5'-...G*CG...-3' | -3°C to -6°C | -10.8 | Minor groove widening; local flexibility. |
| m22G:C | 5'-...GCG...-3' | -10°C to -15°C | -8.2 | Significant destabilization; loss of central H-bond. |
| m22G:A | 5'-...GAG...-3' | -2°C to -5°C | -11.0 | Stabilized relative to m22G:C ; adopts pseudo-WC geometry. |
Key Insight: m22G is thermodynamically more stable when paired with Adenine than Cytosine in certain contexts, effectively changing the coding potential of the base from G to a "pseudo-A" or "bulky-G" that prefers purine-purine mismatch pairing.
Biological Implications: Polymerase Stalling & Bypass
The structural alteration caused by m22G acts as a potent block to high-fidelity DNA replication.
Replicative Polymerase Stalling
High-fidelity polymerases (e.g., Pol III in E. coli, Pol
-
Clashes with the "steric gate" amino acids in the polymerase active site.
-
Fails to position the incoming dCTP correctly due to the missing H-bond.
-
Result: Replication fork stalling, potentially leading to double-strand breaks if not rescued.
Translesion Synthesis (TLS) Bypass
Cells employ Y-family DNA polymerases to bypass these lesions.
-
Pol
(Kappa): Specialized for minor groove N2-dG adducts.[1] It has an open active site that can accommodate the N2-dimethyl group. It often performs error-free bypass (inserting C). -
Pol
(Eta): Can also bypass but with lower efficiency/fidelity. -
Pol
(Iota): Often blocked or error-prone.
Visualization: Polymerase Bypass Logic
The following diagram illustrates the cellular decision-making process when encountering m22G.
Caption: Decision matrix for replication machinery encountering N2-dimethylguanine. Pol Kappa is the primary "reader" for N2-minor groove adducts.
Experimental Protocols
To study m22G-DNA, researchers must synthesize the modified oligonucleotide and verify its structure.
Synthesis: Phosphoramidite Method
Direct synthesis is preferred over post-synthetic modification due to specificity.
Protocol:
-
Reagent: Use N2,N2-dimethyl-5'-O-DMT-2'-deoxyguanosine 3'-CE phosphoramidite .
-
Note: The N2-dimethyl group is stable and does not require the isobutyryl (iBu) protection used for standard G. However, it makes the N2 position more basic.
-
-
Coupling: Standard coupling time (increase to 6-10 mins to ensure high efficiency due to potential steric hindrance near the coupling center).
-
Deprotection:
-
UltraMild Chemistry: Use phenoxyacetyl (Pac) protected dG/dA/dC to allow mild deprotection (0.05 M
in MeOH, 4h) if the m22G is sensitive (though m22G is generally base-stable). -
Standard: Concentrated
at 55°C is usually acceptable for m22G, unlike some fragile adducts.
-
-
Purification: RP-HPLC (DMT-on) followed by detritylation. m22G is more hydrophobic than G, causing a slight retention time shift.
Measurement (UV Melting)
Objective: Quantify destabilization.
-
Buffer: 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, 0.1 mM EDTA.
-
Sample: 1.0
M duplex (1:1 ratio of m22G-strand and complement). -
Ramp: 0.5°C/min from 20°C to 90°C.
-
Analysis: Monitor Absorbance at 260 nm. Calculate
using the first derivative method ( ).-
Expectation: Broader transition and lower
for m22G vs. G.
-
Visualization Workflow
The following diagram outlines the experimental pipeline for validating the structural impact.
Caption: Workflow from design to structural validation of N2-dimethylguanine DNA.
References
-
Pallan, P. S., et al. (2008). "Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m22G:A pairs."[2][3] RNA, 14(10), 2125–2135. Link
-
Choi, J. Y., & Guengerich, F. P. (2006). "Adduct size limits efficient and accurate bypass of N2-alkylguanine DNA lesions by human DNA polymerase eta." Journal of Molecular Biology, 352(1), 72-90. Link
-
Yuan, B., et al. (2011). "DNA polymerases kappa and iota are key to the bypass of N2-dimethylguanine." Chemical Research in Toxicology, 24(11). Link
-
Ghodke, P. P., & Pradeepkumar, P. I. (2019). "Synthesis of N2-Aryl-2'-Deoxyguanosine Modified Phosphoramidites and Oligonucleotides." Current Protocols in Nucleic Acid Chemistry, 78(1), e93.[1] Link
-
Steinbrecher, T., et al. (2012). "DNA melting temperatures: A comparison of experimental data and theoretical predictions." Biophysical Journal. Link
Evaluating Cytotoxicity of 6-Amino-2-Dimethylaminopurine (6-DMAP) in Cell Culture: A Comparative Technical Guide
Executive Summary
6-Amino-2-dimethylaminopurine (6-DMAP) is a broad-spectrum serine/threonine kinase inhibitor widely utilized for two distinct purposes: inducing oocyte activation in assisted reproduction (SCNT/parthenogenesis) and synchronizing somatic cells at the G2/M transition. However, its utility is often compromised by a narrow therapeutic window. 6-DMAP is "promiscuous," inhibiting not only its target Cyclin-Dependent Kinase 1 (CDK1) but also disrupting mitochondrial function and inducing genotoxicity.
This guide provides a rigorous framework for evaluating 6-DMAP cytotoxicity. It compares 6-DMAP against its primary alternatives—Cycloheximide (CHX) for protein synthesis inhibition and Roscovitine for selective CDK inhibition—and details a self-validating protocol to determine the optimal efficacy-to-toxicity ratio in your specific cell line.
Mechanistic Profile & Signaling Pathways[1][2][3][4]
To evaluate toxicity, one must understand the mechanism of action. 6-DMAP functions primarily by competing with ATP for the binding sites of kinases.[1]
Primary Targets
-
MPF (Maturation Promoting Factor): A complex of CDK1 and Cyclin B. 6-DMAP inhibits CDK1 phosphorylation, preventing the G2
M transition or forcing M-phase exit (essential for oocyte activation).[1] -
MAPK (Mitogen-Activated Protein Kinase): Inhibition here disrupts spindle assembly and can lead to chromosomal abnormalities.
Cytotoxicity Mechanism
Prolonged exposure to 6-DMAP triggers the intrinsic apoptotic pathway. It induces mitochondrial membrane depolarization, leading to Cytochrome C release and Caspase-3 activation.[2]
Diagram: 6-DMAP Signaling & Toxicity Pathway
The following diagram illustrates the dual action of 6-DMAP: its intended cell cycle arrest and its unintended apoptotic cascade.
Caption: 6-DMAP inhibits CDK1/MAPK for cell cycle control but triggers mitochondrial dysfunction and ROS at high concentrations.
Comparative Analysis: 6-DMAP vs. Alternatives
The choice between 6-DMAP and its alternatives depends heavily on whether your goal is Oocyte Activation or Cell Cycle Synchronization .
Scenario A: Oocyte Activation (Embryology)
Comparator: Cycloheximide (CHX) [3][4]
-
6-DMAP: Inhibits phosphorylation.[1][5][6] Generally yields higher blastocyst formation rates but induces higher rates of chromosomal aneuploidy (genotoxicity) [1, 7].
-
CHX: Inhibits protein synthesis.[6][7] Less genotoxic but can compromise embryonic development if essential proteins are depleted.
Scenario B: Cell Cycle Synchronization (Somatic Cells)
Comparator: Roscovitine [6][8][9]
-
6-DMAP: Broad, "dirty" inhibitor. Cheap and effective for gross arrest, but causes cytoskeletal collapse [14].
-
Roscovitine: Highly selective for CDK1, CDK2, CDK5. Reversible with less mitochondrial toxicity. Preferred for precision molecular biology [13].
Master Comparison Table
| Feature | 6-DMAP | Cycloheximide (CHX) | Roscovitine |
| Primary Mechanism | Broad Kinase Inhibitor (Ser/Thr) | Protein Synthesis Inhibitor | Selective CDK Inhibitor (1, 2, 5) |
| Primary Use Case | Oocyte Activation, M-phase exit | Oocyte Activation, Translation block | Cell Cycle Synch, Cancer Research |
| Cytotoxicity Type | Genotoxic (Aneuploidy), Mitochondrial | Metabolic suppression | Apoptotic (at high doses) |
| Reversibility | Moderate (Washout critical) | High | High |
| Specificity | Low (Promiscuous) | Medium | High |
| Cost | Low | Low | High |
| Key Risk | Chromosomal fragmentation | Developmental arrest | Cost/Availability |
Experimental Protocol: Evaluating Cytotoxicity
Senior Scientist Note: Do not rely on a single assay. 6-DMAP can inhibit metabolic activity without immediately killing the cell (cytostasis). You must couple a metabolic assay (MTT/CCK-8) with a structural/death assay (Annexin V).
Phase 1: Preparation & Stability
-
Solubility: 6-DMAP is soluble in water or DMSO. Recommendation: Use DMSO to create a 100 mM stock. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles as precipitation alters effective concentration.
-
Vehicle Control: If using DMSO, the final concentration in culture must be <0.1%. Your "0 mM" control must contain the same volume of DMSO as your highest treatment dose.
Phase 2: Experimental Workflow (Graphviz)
Caption: Workflow for dual-validation of 6-DMAP toxicity using metabolic and apoptotic markers.
Phase 3: Step-by-Step Methodology
Assay A: Metabolic Viability (MTT Assay)
Use this to determine the IC50 (concentration inhibiting 50% of growth).[10]
-
Seeding: Plate cells (e.g., HeLa, CHO, or specific oocytes) at
cells/well in 96-well plates. Incubate 24h. -
Treatment:
-
Remove media.[11]
-
Add fresh media containing 6-DMAP serial dilutions (e.g., 0, 0.5, 1.0, 2.0, 5.0, 10.0 mM).
-
Control 1 (Vehicle): Media + DMSO (equivalent to 10 mM dose).
-
Control 2 (Positive): Media + 0.1% Triton X-100 (induces 100% death).
-
-
Exposure: Incubate for relevant time (4h for oocyte activation simulation; 24h for somatic cell cycle arrest).
-
Labeling: Add MTT reagent (final conc. 0.5 mg/mL).[12] Incubate 4h at 37°C.
-
Solubilization: Aspirate media carefully (do not disturb formazan crystals). Add 100 µL DMSO.[10][11] Shake 10 mins.
-
Read: Measure absorbance at 570 nm (reference 630 nm).
Assay B: Apoptosis Verification (Annexin V/PI)
Use this to distinguish between cell cycle arrest (cytostasis) and actual cell death.
-
Treatment: Treat cells in 6-well plates with the IC50 concentration derived from Assay A.
-
Harvest: Trypsinize cells (gentle action) and collect supernatant (floating dead cells are critical).
-
Staining: Wash with PBS. Resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry:
-
Q1 (Annexin-/PI-): Viable.
-
Q2 (Annexin+/PI-): Early Apoptosis (Critical marker for 6-DMAP toxicity).
-
Q3 (Annexin+/PI+): Late Apoptosis/Necrosis.
-
Data Interpretation & Troubleshooting
Interpreting the Results
-
The "Sweet Spot": For oocyte activation, you are looking for the concentration that induces pronuclear formation (efficacy) without significantly increasing Annexin V+ populations.
-
Discrepancy Check: If MTT shows low viability but Annexin V shows low apoptosis, 6-DMAP is likely causing mitochondrial quiescence without immediate death. This is common with kinase inhibitors.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Precipitation in wells | 6-DMAP concentration too high (>10mM) or cold media | Pre-warm media to 37°C before adding drug. Vortex stock vigorously. |
| High background in MTT | Serum interference or phenol red | Use phenol-red free media; include cell-free blank wells. |
| Inconsistent replicates | Evaporation in outer wells | Fill edge wells with PBS (do not use for data); use "inner 60" wells only. |
| Cells detach during wash | Cytoskeletal disruption by 6-DMAP | 6-DMAP affects actin. Use CCK-8 (no wash required) instead of MTT. |
References
-
Susko-Parrish, J. L., et al. (1994). Inhibition of protein kinases by 6-dimethylaminopurine accelerates the transition to interphase in activated mouse oocytes. Developmental Biology.
-
Liu, Z., et al. (2021). Optimal Treatment of 6-Dimethylaminopurine Enhances the In Vivo Development of Canine Embryos. MDPI Animals.
-
Meijer, L., et al. (1997). Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. European Journal of Biochemistry.
-
Vigneron, C., et al. (2003). Effect of cycloheximide, 6-DMAP, roscovitine and butyrolactone I on resumption of meiosis in porcine oocytes.[6] Molecular Reproduction and Development.
-
BenchChem. (2025).[3] MTT Assay for Assessing Inhibitor Cytotoxicity: Application Notes.
-
Abcam. (2024). MTT Assay Protocol for Cell Viability and Proliferation.[10][11][13]
-
Mastromonaco, G. F., et al. (2006).[4] The effect of 6-dimethylaminopurine (6-DMAP) and cycloheximide (CHX) on the development and chromosomal complement of sheep embryos.[3][4] Molecular Reproduction and Development.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Apoptosis induced by an alkylated purine, 6-dimethylaminopurine, and changes in gene expression in human lymphoma U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of 6-dimethylaminopurine (6-DMAP) and cycloheximide (CHX) on the development and chromosomal complement of sheep parthenogenetic and nuclear transfer embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of cycloheximide, 6-DMAP, roscovitine and butyrolactone I on resumption of meiosis in porcine oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6DMAP inhibition of early cell cycle events and induction of mitotic abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural Compounds as Modulators of Cell Cycle Arrest: Application for Anticancer Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cyclin-dependent kinase inhibitor roscovitine induces cell cycle arrest and apoptosis in rabbit retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Handling Guide: Purine, 6-amino-2-dimethylamino- (2-Dimethylaminoadenine)
[1][2][3][4]
Compound Identification & Risk Context[2][4][5][6][7]
Chemical Name: 2-(Dimethylamino)adenine Synonyms: N2,N2-Dimethyl-6-aminopurine; 2-Dimethylamino-6-aminopurine CAS Registry Number: 1931-03-9 (Isomer specific; distinct from the common 6-DMAP, CAS 938-55-6)[1][2][3][4]
Scientific Context: Unlike the widely used 6-Dimethylaminopurine (6-DMAP), which is a general kinase inhibitor used in embryology, 2-Dimethylaminoadenine is a specific modified nucleobase often used in RNA structure studies (isostere of Guanine) and specific kinase inhibition assays.[1][2][3][4]
Critical Hazard Assessment: While standard Safety Data Sheets (SDS) for aminopurines often list them as Irritants (H315/H319/H335), this specific isomer possesses structural features (N2-dimethylation) that increase lipophilicity and membrane permeability.[1][2][3][4]
-
Bioactivity: As a nucleoside analog, it must be treated as a potential mutagen and reproductive toxin .[1][2][3][4]
-
Solvent Vector Risk: This compound is frequently dissolved in DMSO or DMF.[1][2][3][4] These solvents act as "chemical vectors," carrying the dissolved purine directly through intact nitrile gloves and skin into the bloodstream.[3][4]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.
| Protection Zone | Equipment Standard | Scientific Rationale |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary) | Engineering controls are mandatory.[1][2][3][4] The compound is a light, electrostatic powder.[2][3][4] Inhalation allows direct access to the bloodstream via alveolar capillaries, bypassing first-pass hepatic metabolism.[1][2][3][4] |
| Dermal (Hands) | Double-Gloving Protocol Inner: Nitrile (4 mil) Outer:[1][2][3][4] Nitrile (4-8 mil) or Laminate | Crucial: If using DMSO/DMF, standard nitrile degrades.[1][2][3][4] The outer glove protects against physical abrasion; the inner glove provides a short-term barrier.[1][2][3][4] Immediately change gloves upon splash contact. |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient for powders that can become airborne or solutions that can splash.[1][2][3][4] Prevents transmucosal absorption via the lacrimal duct.[2][3][4] |
| Body | Lab Coat (Buttoned/Snap) Tyvek Sleeves (Recommended) | Prevents accumulation of static-charged dust on street clothes.[1][2][3][4] Tyvek sleeves cover the wrist gap between the glove and coat cuff.[2][4] |
Operational Protocol: The "Solvent Vector" Workflow
This protocol is designed to mitigate the highest risk factor: Dermal absorption of the solubilized compound. [2][4]
Phase A: Preparation & Weighing[2]
-
Static Control: Purine derivatives are often fluffy, electrostatic solids.[1][2][3][4] Use an ionizing fan or anti-static gun inside the balance enclosure to prevent "fly-away" powder.[1][2][3][4]
-
Containment: Place the analytical balance inside a Vented Balance Enclosure (VBE) or a Fume Hood with low-flow turbulence.[1][2][3][4]
-
Tare: Pre-weigh the vial/tube with the cap on.
Phase B: Solubilization (The Critical Step)
Risk: Once dissolved in DMSO (Dimethyl Sulfoxide), the compound's skin permeability increases by orders of magnitude.[3][4]
-
Solvent Addition: Add the solvent (DMSO/DMF) slowly down the side of the vial to minimize aerosol generation.[1][2][4]
-
Vortexing: Cap the vial tightly. Do not vortex open tubes.
-
Inspection: Check the bottom of the vial for undissolved solids.
-
Secondary Containment: Transport the solution vial only within a secondary rack or beaker. Never carry the vial directly in your hand across the lab.
Phase C: Spill Response
-
Powder Spill: Do not sweep.[1][2][3][4] Cover with wet paper towels (water-dampened) to prevent dust generation, then wipe up.[1][2][3][4]
-
Solution Spill (DMSO):
Waste Disposal & Deactivation[2][4][5][7]
| Waste Stream | Classification | Disposal Method |
| Solid Waste | Hazardous Chemical | Collect in a dedicated solid waste drum.[1][2][3][4] Label as "Purine Derivative - Toxic."[1][2][3][4] |
| Liquid Waste | Organic Solvent/Toxic | Segregate into "Halogenated" or "Non-Halogenated" depending on the solvent.[1][2][4] Do not mix with oxidizers (e.g., Bleach) as this may create hazardous byproducts with the amine groups.[2][3][4] |
| Sharps | Biohazard/Chemical | Syringes used for injection/transfer must be discarded immediately into sharps containers without recapping.[1][2][3][4] |
Safety Logic Visualization
The following diagram illustrates the critical decision points where exposure risk is highest.
Caption: Workflow decision tree emphasizing enhanced PPE requirements when organic solvents are introduced to the purine analog.
References
-
PubChem Compound Summary. (2025). 2-Dimethylaminoadenine (CAS 1931-03-9).[1][2][3][4] National Center for Biotechnology Information.[1][2][3][4] [Link][1][2][3][4]
-
Occupational Safety and Health Administration (OSHA). (2024).[1][2][3][4] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1][2][3][4] [Link][1][2][3][4]
-
National Institutes of Health (NIH). (2024).[1][2][3][4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][4][Link]
Sources
- 1. N2,N2-Dimethylguanosine | C12H17N5O5 | CID 135501639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Dimethylaminopurine | C7H9N5 | CID 3134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DNAmod: N6,N6-dimethyladenine [dnamod.hoffmanlab.org]
- 4. N,N-Dimethylethylenediamine | C4H12N2 | CID 66053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
